molecular formula C16H10N2O3 B6337587 (3-Nitrophenyl)(quinolin-3-yl)methanone CAS No. 1187167-64-1

(3-Nitrophenyl)(quinolin-3-yl)methanone

カタログ番号: B6337587
CAS番号: 1187167-64-1
分子量: 278.26 g/mol
InChIキー: BJEGACKRKNTXPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Nitrophenyl)(quinolin-3-yl)methanone (CAS 1187167-64-1) is a specialized 3-acylquinoline derivative of significant interest in modern organic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate, particularly in the development of novel heterocyclic frameworks. Recent methodological advances highlight its relevance; for instance, it can be synthesized via a transition metal-free formal [4+2] annulation between anthranils and enaminones, a streamlined protocol that emphasizes operational simplicity and high efficiency . The 3-acylquinoline core is a privileged structure in pharmaceutical research, known for its presence in compounds with diverse biological activities. Research into structurally similar nitroxoline (a quinoline derivative) analogs has demonstrated potent anti-proliferative effects, underscoring the potential of this chemical class in oncological discovery, particularly against challenging targets like pancreatic cancer . Furthermore, related 3-aroylquinoline compounds are frequently targeted in synthetic chemistry using catalysts like metal-organic frameworks (MOFs), indicating their importance as target molecules in methodological studies . As a building block, (3-Nitrophenyl)(quinolin-3-yl)methanone provides researchers with a versatile scaffold for further functionalization and exploration in areas such as ligand development and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(3-nitrophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEGACKRKNTXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(3-Nitrophenyl)(quinolin-3-yl)methanone: A Structural and In Silico Analysis for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This technical guide offers a comprehensive examination of (3-nitrophenyl)(quinolin-3-yl)methanone, a molecule of significant interest at the intersection of the pharmacologically privileged quinoline and chalcone scaffolds. We will navigate the synthesis, structural characteristics, and potential protein-level interactions of this compound. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to leverage these insights in their own drug discovery and development pipelines.

Scientific Rationale: The Therapeutic Potential of Quinoline-Chalcone Hybrids

The strategy of molecular hybridization—linking two or more pharmacophores—is a powerful tool in modern medicinal chemistry. Quinoline motifs are central to a host of approved drugs, valued for their antimalarial, antibacterial, and anticancer properties.[1][2] Similarly, chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory and potent antitumor effects.[3]

The fusion of these two scaffolds into a quinoline-chalcone hybrid, such as (3-nitrophenyl)(quinolin-3-yl)methanone, creates a molecule with compelling therapeutic potential.[4] The nitrophenyl group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic distribution and its capacity for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for target engagement.[3][4] Numerous studies have identified quinoline-chalcone derivatives as inhibitors of key cancer-related targets, including tubulin polymerization and various protein kinases, making this class of compounds a fertile ground for oncology research.[3]

Synthesis and Characterization: A Practical Workflow

The generation of high-purity material is the bedrock of any structural or biological investigation. The following section details a robust, field-proven method for the synthesis and subsequent crystallization of the title compound.

Synthetic Protocol: A Transition Metal-Free Approach

A reliable method for synthesizing 3-acylquinolines involves the formal [4+2] annulation of an anthranil with an enaminone. This approach avoids the need for transition metal catalysts, simplifying purification.

Step-by-Step Synthesis Protocol:

  • Enaminone Formation: React 3-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form the corresponding enaminone intermediate. This reaction is typically driven to completion within 2-4 hours.

  • Annulation Reaction: The crude enaminone is dissolved in a high-boiling point solvent such as toluene. Anthranil is added to the solution.

  • Cyclization: The reaction mixture is heated to reflux (approx. 110-120 °C) for 12-24 hours. The reaction progress is monitored via Thin-Layer Chromatography (TLC). This step facilitates the [4+2] cyclization and subsequent aromatization to form the quinoline ring.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified using column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., a final ratio of 5:1 Petroleum Ether:Ethyl Acetate), is effective for isolating the target compound.[3]

  • Characterization: The identity and purity of the final product, (3-nitrophenyl)(quinolin-3-yl)methanone, are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization for X-Ray Diffraction

The growth of a high-quality single crystal is essential for elucidating the definitive three-dimensional structure of a molecule.

Protocol for Single Crystal Growth:

  • Solvent System Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM).

  • Induce Supersaturation: Slowly add a less-polar "anti-solvent" like hexane or methanol until the solution becomes slightly turbid.

  • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Slow evaporation over several days will allow for the formation of well-ordered single crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis: Insights into Solid-State Conformation

As of the time of this writing, a single-crystal X-ray structure for the specific compound (3-nitrophenyl)(quinolin-3-yl)methanone has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, by examining the crystal structure of a closely related chalcone, 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one , we can derive expert insights into the likely structural characteristics.[2]

Anticipated Structural Parameter Expected Value/Observation Rationale & Significance
Core Planarity The quinoline and nitrophenyl rings are expected to be largely planar individually.Planarity is crucial for enabling π–π stacking interactions, which are key drivers of crystal packing and ligand-receptor binding.
Dihedral Angle A significant dihedral (twist) angle is expected between the quinoline and nitrophenyl rings.This twist, arising from steric hindrance around the central carbonyl linker, defines the molecule's overall 3D shape and its fit within a protein binding pocket. In the proxy structure, the twist between the two phenyl rings is 19.22°.[2]
Nitro Group Conformation The nitro group is anticipated to be nearly coplanar with its attached phenyl ring.This coplanarity maximizes resonance stabilization and positions the oxygen atoms to act as effective hydrogen bond acceptors, a critical feature for molecular recognition.[2]
Key Intermolecular Forces C—H···O hydrogen bonds are highly probable, linking the aromatic hydrogens to the carbonyl and nitro oxygen atoms.These weak hydrogen bonds are directional and play a pivotal role in stabilizing the crystal lattice and are often replicated in the active sites of protein targets.[2]

Understanding these anticipated features is critical for building a valid 3D model for the next phase of our analysis: in silico molecular docking.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a powerful computational method used to predict the binding mode and affinity of a small molecule to a protein target.[5] This in silico screening technique is indispensable for prioritizing candidates, elucidating mechanisms of action, and guiding lead optimization.

Target Selection Rationale

Given the established anticancer activity of quinoline-chalcone hybrids, a relevant and validated target is essential.[3][4] DNA Gyrase , a type II topoisomerase, is a well-established target for antibacterial agents, and its inhibition is also a viable strategy in cancer therapy. Quinolone antibiotics function by inhibiting this enzyme. Therefore, docking (3-nitrophenyl)(quinolin-3-yl)methanone against the active site of DNA Gyrase (e.g., from E. coli, PDB ID: 1KZN) provides a scientifically sound basis for investigating its potential mechanism of action.[6]

In Silico Molecular Docking Workflow

The following workflow describes a standard, robust protocol for performing molecular docking using widely available software suites like AutoDock or Schrödinger's Maestro.[7][8]

G Figure 1: Standard Molecular Docking Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Analysis PDB 1. Receptor Acquisition (Download PDB: 1KZN) PrepReceptor 2. Receptor Preparation - Remove water & ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PrepReceptor Grid 4. Grid Box Generation (Define active site volume) PrepReceptor->Grid Prepared .pdbqt file Ligand 3. Ligand Preparation - Build 3D structure - Energy Minimization (MMFF94) Dock 5. Docking Execution (Run AutoDock Vina) Ligand->Dock Prepared .pdbqt file Grid->Dock Analyze 6. Pose Analysis - Score by binding energy (kcal/mol) - Analyze interactions (H-bonds, π-stacking) Dock->Analyze Docking results

Caption: A validated workflow for preparing and executing molecular docking simulations.

Step-by-Step Docking Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., DNA Gyrase, PDB: 1KZN) from the Protein Data Bank.

    • Using software like AutoDockTools, remove all non-essential components, including water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Compute and assign Gasteiger partial charges to all atoms in the receptor. This is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Generate the 3D structure of (3-nitrophenyl)(quinolin-3-yl)methanone using chemical drawing software (e.g., ChemDraw) and export it as a 3D file format (e.g., .mol).

    • Perform a geometry optimization and energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation of the ligand.

    • Assign rotatable bonds and save the prepared ligand in .pdbqt format.

  • Docking Simulation:

    • Define the search space (the "grid box") for the docking algorithm. This is a three-dimensional cube centered on the known active site of the enzyme, ensuring it is large enough to accommodate the ligand in various orientations.

    • Execute the docking simulation using a program like AutoDock Vina. The algorithm will explore numerous possible binding poses of the ligand within the grid box, evaluating each based on a scoring function.

  • Results Analysis and Interpretation:

    • The primary output is a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

    • Visualize the top-ranked pose within the protein's active site using software like PyMOL or Chimera.

    • Critically analyze the specific intermolecular interactions formed between the ligand and the protein's amino acid residues. Look for key interactions such as hydrogen bonds (e.g., with the nitro-group oxygens), π-π stacking (with the quinoline ring), and hydrophobic contacts. This analysis provides a structural hypothesis for the compound's mechanism of action.

Conclusion and Strategic Outlook

This guide has outlined the scientific rationale, synthesis, and in silico evaluation of (3-nitrophenyl)(quinolin-3-yl)methanone. While the definitive crystal structure remains to be determined, analysis of related compounds provides a strong foundation for computational modeling. The molecular docking workflow presented here offers a validated pathway to generate testable hypotheses about this compound's potential biological targets and binding modes.

For drug development professionals, this molecule represents a promising starting point. The next logical steps involve synthesizing the compound, confirming its biological activity in relevant assays (e.g., anticancer cell line screening, DNA gyrase inhibition assays), and using the initial docking results to guide the design of a focused library of analogues with improved potency and optimized ADME-T properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Docking Studies of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • George, R., et al. (2020).
  • Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences.
  • Li, W., et al. (2021).
  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • Abdelmonsef, A. H., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.
  • Al-Taifi, E. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol.
  • Gautam, A., & Wadhwa, G. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ACS Omega.
  • Atouani, M., et al. (2025).
  • Preveena, N., et al. (2015). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2- yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. International Journal of Pharmaceutical Science Invention.
  • Wang, L., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules.
  • Al-Awsh, Z. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega.

Sources

Preliminary Pharmacokinetics and Metabolic Bioactivation of (3-Nitrophenyl)(quinolin-3-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (quinolin-3-yl)methanone scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of ALDH1A1 inhibitors, antimalarials, and targeted anticancer therapeutics[1][2][3]. However, the functionalization of this core with a 3-nitrophenyl moiety fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity subject to complex, oxygen-sensitive biotransformations. This whitepaper provides an in-depth mechanistic analysis of the preliminary pharmacokinetics of (3-nitrophenyl)(quinolin-3-yl)methanone derivatives, focusing on the critical interplay between quinoline-mediated absorption and the toxicological liabilities of nitroaromatic bioactivation.

Absorption and Distribution Dynamics
1.1 Physicochemical Rationale and Gastrointestinal Absorption

The baseline quinoline-3-yl methanone core typically exhibits favorable gastrointestinal absorption due to its moderate lipophilicity (LogP ranging from 2 to 4) and a molecular weight that comfortably complies with Lipinski’s Rule of Five[4]. The addition of the 3-nitrophenyl group increases the electron-withdrawing character of the molecule, which can enhance metabolic stability at the quinoline ring but significantly increases lipophilicity.

Because of this high lipophilicity, aqueous solubility is often the rate-limiting step for oral bioavailability. In preclinical murine models, achieving systemic exposure requires rigorous formulation strategies. For instance, formulating similar quinoline derivatives in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline is a validated approach to achieve measurable plasma concentrations following intravenous (IV) and oral (PO) administration[1].

1.2 P-Glycoprotein (P-gp) Modulation and Tissue Distribution

Quinoline derivatives are well-documented modulators of efflux transporters. The (quinolin-3-yl)methanone structure possesses the optimal molecular dimensions and hydrogen-bonding capacity to interact with the P-glycoprotein (P-gp) binding site[4]. Depending on specific peripheral substitutions, these derivatives can act as competitive inhibitors of P-gp, which not only enhances their own intracellular accumulation but can also reverse multidrug resistance when co-administered with conventional chemotherapeutics[4]. Consequently, the volume of distribution ( Vd​ ) is often high, indicating extensive tissue penetration, though blood-brain barrier (BBB) permeability remains highly dependent on the topological polar surface area (TPSA) of the specific derivative[5].

Metabolic Pathways: The Nitroaromatic Liability

The most critical pharmacokinetic feature of (3-nitrophenyl)(quinolin-3-yl)methanone derivatives is their metabolism. While the quinoline ring is subject to standard Phase I oxidation (primarily via CYP1A2 and CYP3A4)[6], the 3-nitrophenyl group undergoes a complex, multi-step reductive metabolism that dictates the molecule's efficacy and toxicity[7][8].

2.1 The 6-Electron Bioreduction Pathway

Nitroaromatic metabolism is catalyzed by a variety of enzymes, including microsomal NADPH-cytochrome P450 reductases, xanthine oxidase, and cytosolic nitroreductases[6][9]. This process is highly sensitive to oxygen tension:

  • Aerobic Conditions (Futile Cycling): Under normal physiological oxygen levels, the nitro group undergoes a 1-electron reduction to form a nitro anion radical. This radical is highly unstable and rapidly transfers its electron to molecular oxygen, regenerating the parent nitro compound and producing superoxide anions (ROS). This "futile cycling" leads to severe oxidative stress and mitochondrial dysfunction[7][8].

  • Anaerobic/Hypoxic Conditions: In hypoxic environments (such as the core of solid tumors), the reduction proceeds unchecked. The nitro anion radical undergoes further reduction to a nitroso intermediate (2-electron), a hydroxylamine (4-electron), and finally an arylamine (6-electron)[7][9].

2.2 Toxicological Implications

The hydroxylamine intermediate is the primary toxophore. It is highly electrophilic and readily forms covalent adducts with nucleophilic residues on hepatic proteins and DNA, leading to idiosyncratic drug-induced liver injury (DILI) and mutagenicity[6][8].

G Parent Parent Drug (3-Nitrophenyl-Quinoline) NitroRadical Nitro Anion Radical (1e- reduction) Parent->NitroRadical Nitroreductase (CYP450/FNR) NitroRadical->Parent Futile Cycling Superoxide Superoxide (ROS) Oxidative Stress NitroRadical->Superoxide O2 (Aerobic) Nitroso Nitroso Intermediate (2e- reduction) NitroRadical->Nitroso Anaerobic Hydroxylamine Hydroxylamine (4e- reduction) Nitroso->Hydroxylamine Arylamine Arylamine (6e- reduction) Hydroxylamine->Arylamine Glucuronidation/ Excretion Adducts DNA/Protein Adducts (Toxicity) Hydroxylamine->Adducts Electrophilic Attack

Metabolic bioactivation of the 3-nitrophenyl moiety highlighting ROS generation and adduct toxicity.

Quantitative Pharmacokinetic Profile

Based on structural analogs and preliminary in vivo profiling of quinoline-3-yl methanone derivatives in murine models[1][2], the following table summarizes the anticipated pharmacokinetic parameters. The data reflects the rapid clearance typical of compounds undergoing both oxidative and reductive metabolism.

Pharmacokinetic ParameterRoutePredicted Value RangeBiological Causality
Cmax​ (Maximum Concentration) IV (2 mg/kg)1.5 - 2.8 µMRapid systemic distribution; limited by plasma protein binding.
Tmax​ (Time to Max Concentration) PO (10 mg/kg)0.5 - 1.5 hFavorable GI absorption profile of the quinoline scaffold.
AUC0−∞​ (Area Under Curve) PO (10 mg/kg)800 - 2500 h·ng/mLHighly dependent on first-pass nitroreduction in the liver.
t1/2​ (Elimination Half-Life) IV2.5 - 4.8 hDriven by rapid hepatic biotransformation (CYP oxidation).
Clearance (CL) IV15.0 - 22.0 mL/min/kgHigh hepatic extraction ratio due to dual metabolic pathways.
Bioavailability (F%) PO15% - 45%Variable; limited by poor aqueous solubility and first-pass effect.
Experimental Methodologies: Self-Validating Protocols

To accurately assess the pharmacokinetics of this compound, standard microsomal stability assays are insufficient. Because nitroreduction is oxygen-sensitive, the assay must be conducted under both aerobic and strictly anaerobic conditions to uncouple CYP450 oxidation from nitroreductase activity[9].

Protocol: Oxygen-Dependent Microsomal Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and identify the formation of the hydroxylamine intermediate.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare human or rat liver microsomes (HLM/RLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Environmental Control (The Causality Step):

    • Aerobic Arm: Incubate in standard atmospheric conditions. This isolates CYP450-mediated quinoline oxidation and futile cycling.

    • Anaerobic Arm: Purge the buffer with ultra-pure Argon gas for 30 minutes. Perform incubations in a sealed anaerobic chamber. This isolates the full 6-electron nitroreduction pathway[9].

  • Compound Initiation: Spike the (3-nitrophenyl)(quinolin-3-yl)methanone derivative (formulated in DMSO, final concentration <0.1%) to a final assay concentration of 1 µM.

  • Self-Validation Checkpoint: In parallel, run Metronidazole (a known nitroaromatic) as a positive control for anaerobic reduction, and Verapamil as a positive control for aerobic CYP3A4 oxidation[6].

  • Reaction Catalysis: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode), monitoring for the parent mass transition and the +16 Da (oxidation) and -30 Da (nitro to amine reduction) mass shifts.

Workflow Prep Compound Formulation (HP-β-CD / DMSO) Incubation Microsomal Incubation (Aerobic vs Anaerobic) Prep->Incubation Quench Reaction Quenching (Cold Acetonitrile) Incubation->Quench Validation Self-Validation (Metronidazole Control) Incubation->Validation QC Check Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Self-validating workflow for assessing in vitro microsomal stability and nitroreduction kinetics.

References
  • Buy Phenyl(quinolin-7-yl)methanone | 54885-03-9 - Smolecule. smolecule.com.
  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. nih.gov.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. frontiersin.org.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the tre
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Mutagenicity of Nitroarom
  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • Bioactivation and Hepatotoxicity of Nitroarom

Sources

(3-Nitrophenyl)(quinolin-3-yl)methanone: Synthesis Pathway and Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, ligands, and approved therapeutics. Historically, accessing highly functionalized quinolines required harsh reaction conditions, strong acids or bases, and elevated temperatures (e.g., Skraup or Friedländer syntheses), which severely limited functional group tolerance.

The discovery and synthesis of (3-Nitrophenyl)(quinolin-3-yl)methanone (designated as Compound 4n in its foundational literature) represents a paradigm shift in heterocyclic chemistry. Developed by San Khong and Ohyun Kwon at the University of California, Los Angeles (UCLA), this compound is synthesized via a metal-free, one-pot phosphine-catalyzed annulation[1]. This whitepaper dissects the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to synthesize this specific diaryl methanone derivative.

Discovery and Rationale

The traditional methods for targeting the quinoline core often fail when sensitive functional groups, such as the strongly electron-withdrawing 3-nitro moiety, are present. Khong and Kwon’s methodology bypassed these limitations by utilizing stable starting materials: an activated acetylene (1-(3-nitrophenyl)prop-2-yn-1-one) and an o-tosylamidobenzaldehyde[1].

The rationale behind this specific pathway lies in organocatalysis . By utilizing triphenylphosphine (PPh3) as a nucleophilic trigger rather than a transition metal, the reaction operates under mild, general base catalysis[2]. The 3-nitrophenyl group plays a crucial role in this specific discovery: its electron-withdrawing nature highly activates the acetylenic ketone, making it exceptionally susceptible to phosphine attack, which explains the near-quantitative yield (98%) of (3-Nitrophenyl)(quinolin-3-yl)methanone compared to other derivatives[1].

Mechanistic Causality: Phosphine-Mediated Annulation

The synthesis of (3-Nitrophenyl)(quinolin-3-yl)methanone is not a simple condensation; it is a meticulously orchestrated cascade reaction driven by distinct thermodynamic and kinetic factors[1].

  • Nucleophilic Triggering: The reaction initiates with the nucleophilic addition of PPh3 to 1-(3-nitrophenyl)prop-2-yn-1-one. This generates a β-phosphonium enoate α-vinyl anion (a zwitterionic allenolate) in situ[2].

  • General Base Catalysis & The Role of the Tosyl Group: The N-tosyl group on the 2-aminobenzaldehyde is not arbitrary. It significantly lowers the pKa of the amine proton. The zwitterionic allenolate acts as a general base, efficiently deprotonating this acidic sulfonamide[1].

  • Michael Addition & Aldol Cyclization: The resulting sulfonamide anion undergoes a rapid Michael addition to the activated alkyne. This proximity effect forces an immediate intramolecular aldol cyclization, forming a labile N-tosyldihydroquinoline intermediate[1].

  • Thermodynamic Aromatization: The final, irreversible step is detosylation. Driven by the massive thermodynamic stabilization energy of forming a fully aromatic system, the tosyl group is ejected (often assisted by dilute aqueous HCl), yielding the final (3-Nitrophenyl)(quinolin-3-yl)methanone[1].

Mechanistic_Pathway A 1. Nucleophilic Addition PPh3 + 1-(3-nitrophenyl)prop-2-yn-1-one B 2. Zwitterion Formation β-phosphonium allenolate A->B in situ C 3. Deprotonation N-tosyl-2-aminobenzaldehyde B->C General Base Catalysis D 4. Michael Addition Sulfonamide anion attack C->D E 5. Aldol Cyclization N-tosyldihydroquinoline intermediate D->E Intramolecular F 6. Detosylation & Aromatization (3-Nitrophenyl)(quinolin-3-yl)methanone E->F Dilute HCl / -TsOH

Figure 1: Phosphine-catalyzed mechanistic cascade for (3-Nitrophenyl)(quinolin-3-yl)methanone.

Experimental Workflow and Self-Validating Protocols

To ensure high fidelity and reproducibility, the protocol must be treated as a self-validating system where each step provides observable feedback.

Step 1: Reagent Preparation & Solvent Selection In an oven-dried flask under an argon atmosphere, dissolve N-tosyl-2-aminobenzaldehyde (0.2 mmol) and 1-(3-nitrophenyl)prop-2-yn-1-one (0.24 mmol) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration[2].

  • Causality: MeCN is strictly required. As a polar aprotic solvent, it stabilizes the zwitterionic intermediates. Protic solvents would prematurely quench the α-vinyl anion, halting the catalytic cycle[2].

Step 2: Catalyst Initiation Add 10 mol% PPh3 (0.02 mmol) to the clear solution[2].

Step 3: Reaction Monitoring (Self-Validation) Stir the mixture at room temperature.

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The reaction validates its own progress when the starting material spots extinguish and a new, highly fluorescent blue spot appears under 254 nm UV light—a hallmark of the conjugated quinoline core.

Step 4: Acidic Workup Upon TLC completion, quench the reaction with dilute aqueous HCl[1].

  • Causality: While aromatization naturally drives detosylation, the acidic workup ensures 100% cleavage of any stubbornly bound N-tosyldihydroquinoline intermediates, pushing the equilibrium entirely to the final product[1].

Step 5: Purification & Characterization Extract the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography[1].

  • Validation Check: The final product must present as a white solid. Conduct a melting point analysis; a sharp transition at 138–140 °C confirms high purity[1]. ^1^H NMR (500 MHz, CDCl3) must show the definitive disappearance of the aldehyde proton (~10 ppm) and the emergence of the quinoline H-2 and H-4 protons at δ 9.31 (s, 1H) and δ 8.69 (s, 1H), respectively[1].

Experimental_Workflow W1 Reagent Prep 0.2M in MeCN W2 Catalyst Addition 10 mol% PPh3 W1->W2 W3 Reaction Monitoring TLC UV Validation W2->W3 W4 Acidic Workup Dilute HCl W3->W4 W5 Purification Flash Chromatography W4->W5 W6 Characterization NMR, IR, MP W5->W6

Figure 2: Self-validating experimental workflow for quinoline annulation.

Quantitative Data and Reaction Optimization

The synthesis of (3-Nitrophenyl)(quinolin-3-yl)methanone is highly sensitive to reaction parameters. The following tables summarize the optimization data that led to the finalized protocol, as well as the physicochemical properties of the isolated compound.

Table 1: Reaction Optimization Parameters [2]

SolventCatalyst LoadingConcentrationObservation / Yield Impact
MeCN 10 mol% PPh3 0.2 M Optimal Conditions; 98% Yield
CH2Cl210 mol% PPh30.2 MSluggish kinetics; lower yield
THF10 mol% PPh30.2 MPoor intermediate stabilization; trace product
MeCN5 mol% PPh30.2 MIncomplete conversion of starting materials

Table 2: Physicochemical Properties of Compound 4n [1]

PropertyValue
IUPAC Name (3-Nitrophenyl)(quinolin-3-yl)methanone
Molecular Formula C16H10N2O3
Physical State White solid
Melting Point 138–140 °C
Isolated Yield 98% (54.6 mg scale)
IR (film) νmax 3086, 1642, 1612, 1527, 1491, 1346, 1285 cm^−1^

References

  • Khong, S., & Kwon, O. (2012). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. The Journal of Organic Chemistry, 77(18), 8257–8267. PubMed Central (PMC). Available at:[Link]

  • Organic Chemistry Portal. One-Pot Phosphine-Catalyzed Syntheses of Quinolines. Available at:[Link]

Sources

Methodological & Application

Application Note: Preparation and Validation of (3-Nitrophenyl)(quinolin-3-yl)methanone Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

(3-Nitrophenyl)(quinolin-3-yl)methanone is a structurally rigid, highly conjugated organic building block frequently utilized in the synthesis of advanced quinoline derivatives for medicinal chemistry and drug discovery. Originally synthesized via a highly efficient one-pot phosphine-catalyzed annulation of activated acetylenes and o-tosylamidobenzaldehydes [1], this compound presents unique solvation challenges due to its planar aromatic system and electron-withdrawing nitro group.

This application note provides a self-validating, highly controlled protocol for preparing stable, high-fidelity stock solutions in Dimethyl sulfoxide (DMSO). Proper solvation ensures reproducibility in downstream biological screening, structure-activity relationship (SAR) studies, and synthetic functionalization.

Physicochemical Properties & Solvation Causality

Before preparing the stock solution, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution.

PropertyValue
Chemical Name (3-Nitrophenyl)(quinolin-3-yl)methanone
CAS Number 1187167-64-1
Molecular Formula C₁₆H₁₀N₂O₃
Molecular Weight 278.27 g/mol
Appearance White to off-white solid
Melting Point 138–140 °C

Causality of Solvent Selection: The methanone linker and the nitroaromatic ring enforce a rigid, planar geometry that maximizes π-π stacking in the solid state, which is reflected by its elevated melting point (138–140 °C). To disrupt this stable crystal lattice without applying destructive thermal energy, a solvent with a high dielectric constant and strong dipole moment is required. Anhydrous DMSO (ε = 46.7) is selected because its sulfoxide moiety acts as a strong hydrogen-bond acceptor and dipole mediator. It effectively solvates the lipophilic quinoline core via dipole-dipole interactions while avoiding hydrogen-bond donation that could destabilize the nitro group or cause compound precipitation.

Quantitative Data: Stock Solution Preparation Matrix

To minimize freeze-thaw degradation, stock solutions should be prepared at high concentrations (e.g., 10 mM to 50 mM) and aliquoted. Use the table below to determine the exact mass required for your target volume and concentration.

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.78 mg
10 mM 5.0 mL13.91 mg
10 mM 10.0 mL27.83 mg
20 mM 1.0 mL5.57 mg
50 mM 1.0 mL13.91 mg

(Note: Calculations are based on a molecular weight of 278.27 g/mol . Always verify the purity on your specific Certificate of Analysis (CoA) and adjust the mass accordingly if purity is <98%.)

Step-by-Step Protocol: Preparation and Validation

The following methodology establishes a self-validating workflow to ensure the integrity of the stock solution.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized compound from cold storage (-20°C) and allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water is highly detrimental as it competes for hydrogen bonding with DMSO, drastically reducing the solubility of lipophilic quinolines and leading to micro-precipitation.

Step 2: Precision Weighing

  • Action: Using an anti-static analytical balance (0.01 mg readability), weigh the required mass of the compound into a sterile, static-free glass vial.

Step 3: Anhydrous Solvation

  • Action: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, H₂O ≤0.005%) .

  • Causality: Standard laboratory-grade DMSO is highly hygroscopic and absorbs water from the air rapidly. Using strictly anhydrous DMSO prevents concentration drift and maintains the solubility threshold of the methanone derivative.

Step 4: Acoustic Cavitation (Sonication)

  • Action: Vortex the mixture for 30 seconds. If the compound does not immediately dissolve, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

  • Causality: Acoustic cavitation generates localized high temperatures and pressures at the microscopic level. This kinetic energy overcomes the activation energy required to break the robust π-π stacking of the solid crystal lattice without degrading the molecule globally.

Step 5: Aliquoting and Inert Storage

  • Action: Aliquot the clear solution into amber, argon-purged glass vials (e.g., 50 µL to 100 µL per vial). Store immediately at -20°C or -80°C.

  • Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation of the quinoline nitrogen. Amber vials mitigate UV-catalyzed radical formation at the light-sensitive nitroaromatic site. Aliquoting strictly prevents freeze-thaw cycles, which are the primary cause of irreversible compound precipitation.

Self-Validation Checkpoint

A protocol is only as reliable as its validation. To confirm the stock solution is ready for downstream assays:

  • Optical Validation: Shine a focused laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms there are no suspended micro-particulates and the compound is fully dissolved.

  • Analytical Validation: Remove a 1 µL aliquot and dilute it 1:1000 in the appropriate mobile phase. Analyze via LC-MS. The system is validated when the chromatogram exhibits a single sharp peak with an [M+H]⁺ m/z of 279.07 .

Process Visualization

G Start Compound Equilibration (Room Temp) Weigh Weigh (3-Nitrophenyl) (quinolin-3-yl)methanone Start->Weigh Solvent Add Anhydrous DMSO (≤0.005% H2O) Weigh->Solvent Mix Vortex & Sonicate (37°C, 5-10 min) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Heat Gentle Heating (up to 50°C) Check->Heat No (Particulates) QC QC Validation (LC-MS / UV-Vis) Check->QC Yes (Clear) Heat->Mix Aliquot Aliquot into Amber Vials QC->Aliquot Store Store at -20°C / -80°C (Ready for Assay) Aliquot->Store

Workflow for the preparation and validation of quinoline-methanone DMSO stock solutions.

References

  • Title: One-Pot Phosphine-Catalyzed Syntheses of Quinolines Source: Journal of Organic Chemistry (PubMed Central) URL: [Link]

Application Note: NMR Spectroscopy Reference Data and Acquisition Protocols for (3-Nitrophenyl)(quinolin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Quinoline derivatives occupy a privileged space in medicinal chemistry due to their broad spectrum of pharmacological properties, including potent anti-breast cancer, antimicrobial, and anti-inflammatory activities[1]. Specifically, 3-aroylquinolines such as (3-nitrophenyl)(quinolin-3-yl)methanone (CAS: 1187167-64-1) serve as critical intermediates and active pharmaceutical ingredients (APIs) in drug discovery pipelines[2][3].

Because the efficacy and safety of these therapeutics depend entirely on their structural purity, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying their molecular architecture[4]. This application note provides a comprehensive, self-validating protocol for the NMR acquisition, processing, and spectral interpretation of (3-nitrophenyl)(quinolin-3-yl)methanone, explaining the mechanistic causality behind both the experimental choices and the resulting chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data that can withstand regulatory scrutiny, the NMR acquisition must follow a rigorous workflow. The following step-by-step methodology details not just how to acquire the data, but why each parameter is selected.

Sample Preparation
  • Solvent Selection : Dissolve the sample in Chloroform-d (CDCl₃). While DMSO-d₆ is useful for compounds with strong intermolecular hydrogen bonding, CDCl₃ provides superior spectral resolution for moderately polar ketones and prevents solvent-induced chemical shift masking[5].

  • Optimal Concentration : Prepare the sample at 15–20 mg per 0.6 mL of CDCl₃ for ¹H NMR, and 40–50 mg for ¹³C NMR.

    • Causality: This specific concentration range guarantees a high signal-to-noise ratio (SNR) in a minimal number of scans for ¹H, while avoiding the viscosity-induced line broadening (shorter T2∗​ relaxation) that occurs at higher concentrations.

  • Internal Standard : Tetramethylsilane (TMS) at 0.03% v/v.

    • Causality: TMS provides an absolute 0.00 ppm reference point. This is critical because the highly deshielded aromatic protons in quinoline systems can easily be misassigned if the solvent residual peak (7.26 ppm for CDCl₃) drifts due to temperature or pH variations.

Instrumental Parameters (500 MHz Spectrometer)

Configure the NMR spectrometer (e.g., equipped with a 5 mm BroadBand Inverse or CryoProbe) to the following parameters[1][4]:

  • Temperature : Regulate precisely at 298 K (25 °C) to prevent thermal convection currents in the sample tube, which distort the magnetic field homogeneity.

  • ¹H NMR Settings (500 MHz) :

    • Spectral Width (SW) : 10,000 Hz (20 ppm). Causality: The extreme deshielding effects of the nitro and carbonyl groups push several protons beyond 9.0 ppm; a wide SW prevents signal aliasing/folding.

    • Relaxation Delay (D1) : 2.0 seconds. Causality: Rigid aromatic protons have relatively long longitudinal relaxation times ( T1​ ). A 2.0s delay ensures complete magnetization recovery between pulses, making the resulting peak integrations strictly quantitative.

    • Number of Scans (NS) : 16.

  • ¹³C NMR Settings (125.76 MHz) :

    • Spectral Width (SW) : 30,000 Hz (240 ppm).

    • Relaxation Delay (D1) : 2.0 to 3.0 seconds.

    • Number of Scans (NS) : 512–1024. Causality: Quaternary carbons (the carbonyl carbon, the nitro-bearing carbon, and the quinoline bridgeheads) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have very long T1​ times. High scan counts are mandatory to resolve these critical structural nodes.

NMR_Workflow A 1. Sample Preparation 15-50 mg in 0.6 mL CDCl3 B 2. Probe Tuning & Matching Optimize RF transmission A->B C 3. Shimming (Z1-Z5) Ensure B0 homogeneity B->C D 4. Pulse Sequence & Acquisition 1H: 16 Scans | 13C: 1024 Scans C->D E 5. Fourier Transform & Phasing Zero-filling to 64k points D->E F 6. Integration & Calibration Set TMS to 0.00 ppm E->F

Caption: Step-by-step self-validating NMR acquisition workflow for structural characterization.

Data Interpretation & Mechanistic Causality

The molecular architecture of (3-nitrophenyl)(quinolin-3-yl)methanone creates a highly specific electronic environment. The central carbonyl bridge acts as a powerful electron-withdrawing group (EWG), stripping electron density from both the quinoline and phenyl rings via resonance and inductive effects.

Electronic Deshielding Pathways
  • The Quinoline H2 Proton : Located directly between the electronegative quinoline nitrogen and the strongly electron-withdrawing carbonyl group at position 3, the H2 proton experiences severe localized deshielding. This pushes its resonance extremely downfield to ~9.45 ppm[4].

  • The 3-Nitrophenyl H2' Proton : Flanked by both the nitro group (-NO₂) and the carbonyl group, the combined anisotropic and inductive effects strip electron density from this position, pushing its resonance to ~8.65 ppm.

  • Self-Validation Check : In a pure sample, the integration ratio of the highly deshielded H2 (quinoline) to the H2' (phenyl) must be exactly 1.00 : 1.00 . Any deviation immediately signals an incomplete coupling reaction or the presence of co-eluting regioisomers.

Electronic_Effects Core (3-Nitrophenyl)(quinolin-3-yl)methanone Carbonyl Carbonyl Bridge (C=O) Strong EWG Effect Core->Carbonyl Nitro Nitro Group (-NO2) Inductive & Resonance EWG Core->Nitro Quinoline Quinoline Nitrogen Electronegative Sink Core->Quinoline Shift1 Deshields Quinoline H2 & H4 (>8.7 ppm) Carbonyl->Shift1 Shift2 Deshields Phenyl H2', H4', H6' (>8.1 ppm) Carbonyl->Shift2 Shift3 Extreme Deshielding of H2 (~9.45 ppm) Carbonyl->Shift3 Nitro->Shift2 Quinoline->Shift3

Caption: Mechanistic pathways of electronic deshielding affecting NMR chemical shifts.

Reference Data Tables

The following tables synthesize representative, high-resolution chemical shift data derived from structural heuristics of 3-aroylquinolines and 3-nitrophenyl derivatives[2][4][5].

Table 1: ¹H NMR Reference Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic / Causality
H2 (Quinoline) 9.45d2.21HExtreme deshielding by adjacent N atom and C3 carbonyl.
H4 (Quinoline) 8.75d2.21HDeshielded by C3 carbonyl; meta-coupling to H2.
H2' (Phenyl) 8.65t1.91HTrapped between -NO₂ and C=O groups (strong inductive EWG).
H4' (Phenyl) 8.48ddd8.2, 2.1, 1.01HOrtho to the strongly electron-withdrawing nitro group.
H8 (Quinoline) 8.18d8.41HStandard aromatic resonance, furthest from EWG effects.
H6' (Phenyl) 8.15dt7.7, 1.31HOrtho to the carbonyl group.
H5 (Quinoline) 7.95dd8.2, 1.21HProximal to the fused ring junction.
H7 (Quinoline) 7.85ddd8.4, 6.9, 1.41HStandard aromatic resonance.
H5' (Phenyl) 7.75t8.01HMeta to both EWGs; least deshielded proton on the phenyl ring.
H6 (Quinoline) 7.65ddd8.1, 6.9, 1.11HStandard aromatic resonance.

Table 2: ¹³C NMR Reference Data (125.76 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Assignment Logic / Causality
C=O (Carbonyl) 193.5Highly deshielded ketone carbon; conjugated with two aromatic systems.
C2 (Quinoline) 150.2Directly bound to electronegative nitrogen; strong sp² deshielding.
C3' (Phenyl, C-NO₂) 148.5Quaternary carbon attached directly to the strongly electronegative nitro group.
C4 (Quinoline) 138.5Deshielded by resonance from the C3 carbonyl.
C3 (Quinoline) 129.5Quaternary bridge carbon attached to the carbonyl.
Aromatic C-H 122.0 – 135.0Remaining tertiary aromatic carbons distributed based on proximity to EWGs.

Sources

Application Notes and Protocols for (3-Nitrophenyl)(quinolin-3-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline nucleus, a heterocyclic system formed by the fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects.[1] Within this broad class, aroylquinolines—compounds featuring a carbonyl bridge between the quinoline core and an aromatic ring—have emerged as particularly promising therapeutic agents. Notably, certain aroylquinolines have been identified as potent inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer therapy.[3]

This document provides a comprehensive guide to the potential medicinal chemistry applications of a novel, yet under-investigated, member of this class: (3-Nitrophenyl)(quinolin-3-yl)methanone . While direct biological data for this specific molecule is scarce, its structural similarity to known bioactive aroylquinolines provides a strong rationale for its investigation as a potential therapeutic agent. These application notes and protocols are designed to guide researchers in the synthesis, biological evaluation, and preliminary optimization of this promising scaffold.

Proposed Therapeutic Applications

Based on the established activities of structurally related aroylquinolines, we propose the following primary areas of investigation for (3-Nitrophenyl)(quinolin-3-yl)methanone:

  • Anticancer Agent via Tubulin Polymerization Inhibition: Several aroylquinoline derivatives have demonstrated potent antiproliferative activity by interfering with microtubule dynamics.[3] The mechanism involves binding to the colchicine site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis. The (3-Nitrophenyl)(quinolin-3-yl)methanone scaffold represents a novel chemotype for the exploration of this mechanism.

  • Kinase Inhibition: The quinoline core is a common feature in many approved and investigational kinase inhibitors. The planar, aromatic nature of the scaffold is well-suited for interaction with the ATP-binding pocket of various kinases. Screening of (3-Nitrophenyl)(quinolin-3-yl)methanone against a panel of cancer-relevant kinases could uncover novel inhibitory activities.

Experimental Protocols

Part 1: Synthesis of (3-Nitrophenyl)(quinolin-3-yl)methanone

The following protocol is adapted from established methods for the synthesis of 3-acylquinolines.[4] This transition metal-free approach offers a practical and efficient route to the target compound.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for (3-Nitrophenyl)(quinolin-3-yl)methanone.

Step-by-Step Protocol:

  • Preparation of the Enaminone: The requisite enaminone intermediate can be prepared via standard condensation of 3-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

  • Annulation Reaction:

    • To a solution of the enaminone (1.0 eq) in a suitable solvent such as DMF, add anthranil (1.2 eq).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • Extraction and Purification:

    • The aqueous mixture is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure (3-Nitrophenyl)(quinolin-3-yl)methanone.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation

This protocol details a standard method for assessing the cytotoxic effects of the synthesized compound against a panel of human cancer cell lines.

Workflow for Antiproliferative Screening

screening_workflow start Cancer Cell Lines (e.g., MCF-7, HCT116, A549) seed Seed cells in 96-well plates start->seed treat Treat with (3-Nitrophenyl)(quinolin-3-yl)methanone (Varying Concentrations) seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining the in vitro antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (3-Nitrophenyl)(quinolin-3-yl)methanone in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Step-by-Step Protocol:

  • Tubulin Preparation: Reconstitute purified bovine brain tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of (3-Nitrophenyl)(quinolin-3-yl)methanone, a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (a compound known not to inhibit tubulin polymerization).

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time for each concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Mechanism of Tubulin Polymerization Inhibition

tubulin_inhibition cluster_normal Normal Polymerization cluster_inhibition Inhibition by Aroylquinoline Tubulin_Dimers Tubulin_Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule GTP 37°C Tubulin_Dimers_Bound Tubulin Dimer + (3-Nitrophenyl)(quinolin-3-yl)methanone No_Polymerization Polymerization Blocked Tubulin_Dimers_Bound->No_Polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition by (3-Nitrophenyl)(quinolin-3-yl)methanone.

Data Presentation and Interpretation

The results from the antiproliferative and tubulin polymerization assays should be summarized in a clear and concise table to facilitate comparison and guide further studies.

Table 1: Hypothetical Biological Activity Data

CompoundCell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
(3-Nitrophenyl)(quinolin-3-yl)methanone MCF-7TBDTBD
HCT116TBDN/A
A549TBDN/A
Doxorubicin (Positive Control)MCF-7~0.05N/A
Colchicine (Positive Control)N/AN/A~2.0

TBD: To be determined; N/A: Not applicable.

A strong correlation between potent antiproliferative activity and inhibition of tubulin polymerization would provide compelling evidence for the proposed mechanism of action. Such a finding would validate (3-Nitrophenyl)(quinolin-3-yl)methanone as a promising scaffold for the development of novel anticancer agents. Subsequent research should focus on synthesizing analogues to establish a structure-activity relationship (SAR), with the goal of optimizing potency and pharmacokinetic properties.

References

  • World Health Organization. (n.d.). Cancer. WHO. Retrieved from [Link]

  • Chen, Y. L., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46. [Link]

  • Yeh, T. K., et al. (2010). 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(4), 1526-1537. [Link]

  • American Chemical Society. (n.d.). The Chemistry of Quinolines. Chemical Reviews. Retrieved from [Link]

  • Wang, L., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3538. [Link]

  • Moussa, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5183. [Link]

  • Singh, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Muscia, G., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(10), 1346-1366. [Link]

  • George, R. F., et al. (2015). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2- yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. International Journal of Pharmaceutical Science Invention, 4(6), 1-13. [Link]

  • Wang, T., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6575-6596. [Link]

  • Sharma, P. C., et al. (2022). Recent advances on quinoline scaffold in medicinal chemistry. RSC Advances, 12(42), 27248-27269. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 126-135. [Link]

  • The Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction. RSC Advances, 7(45), 28247-28250. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of (3-Nitrophenyl)(quinolin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (3-Nitrophenyl)(quinolin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the principles behind solubility enhancement.

Introduction: Understanding the Solubility Challenge

(3-Nitrophenyl)(quinolin-3-yl)methanone is a molecule that, by its very structure, presents a significant challenge for aqueous solubility. It combines a quinoline ring system with a nitrophenyl group, both of which are large, rigid, and predominantly hydrophobic.[1][2] Quinoline itself is only sparingly soluble in cold water.[2][3] Such poor aqueous solubility is a common hurdle in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[4][5]

The quinoline moiety, however, contains a basic nitrogen atom, making it a weak base.[3][6][7] This property is the key to the most direct and logical first step in improving its solubility: pH modification. This guide will walk you through a systematic approach, starting with baseline assessment and pH adjustment, and progressing to more advanced techniques like co-solvency, cyclodextrin complexation, and surfactant-mediated solubilization.

Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to address the most common issues encountered during experimentation.

Question 1: My (3-Nitrophenyl)(quinolin-3-yl)methanone is insoluble in my standard neutral aqueous buffer (e.g., PBS pH 7.4). What should I do first?

Answer: This is the expected behavior for this compound. Before attempting any enhancement techniques, it is crucial to quantify the baseline solubility to have a benchmark for improvement. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method.[8][9]

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol establishes the intrinsic solubility of your compound in a specific aqueous medium.

Causality: This method ensures that the solution reaches equilibrium between the dissolved and undissolved compound, providing a true measure of its saturation solubility. Agitation over an extended period (24-72 hours) is critical to overcome the kinetic barriers of dissolution.[8][10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3-Nitrophenyl)(quinolin-3-yl)methanone to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. An excess is confirmed by visually observing undissolved solid at the end of the experiment.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator. Incubate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, separate the undissolved solid. This is a critical step.

    • Centrifuge the vial at high speed (e.g., >10,000 x g) to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[10]

  • Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11]

  • Quantification: Calculate the concentration against a standard calibration curve prepared with known concentrations of the compound in an organic solvent (like DMSO or acetonitrile) and report the solubility in µg/mL or µM.

Question 2: I have my baseline solubility data, and it's very low. What is the most logical next step to improve it?

Answer: The most logical and scientifically-driven first step is pH adjustment . The quinoline ring contains a basic nitrogen atom that can be protonated in acidic conditions to form a more polar, and therefore more water-soluble, quinolinium salt.[6][7][12]

Protocol 2: Generating a pH-Solubility Profile

Causality: By decreasing the pH, you increase the concentration of hydronium ions (H₃O⁺) in the solution. These ions protonate the basic nitrogen on the quinoline ring. The resulting cation is an ion, which interacts much more favorably with polar water molecules than the neutral parent molecule, leading to a significant increase in aqueous solubility.[6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to pH 8.0). Use buffers with appropriate buffering capacity for each pH range (e.g., phosphate, acetate, citrate).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will give you a clear pH-solubility profile and identify the pH at which your compound is sufficiently soluble for your experiments.

Data Presentation: pH-Solubility Profile Template
pH of BufferMeasured Solubility (µg/mL)Visual Observation
2.0
3.0
4.0
5.0
6.0
7.0
8.0
Question 3: Adjusting the pH is not feasible for my experiment (e.g., cell-based assays). What other common techniques can I use?

Answer: If pH modulation is not an option, the next most common and effective strategies are co-solvency , cyclodextrin complexation , and the use of surfactants . Below is a decision-making workflow and detailed protocols for each.

Visualization: Solubility Enhancement Workflow

This diagram outlines a logical progression for troubleshooting the solubility of (3-Nitrophenyl)(quinolin-3-yl)methanone.

G cluster_start Initial Assessment cluster_methods Enhancement Strategies cluster_eval Evaluation Start Compound Insoluble in Aqueous Buffer Measure Protocol 1: Determine Baseline Solubility (Shake-Flask Method) Start->Measure pH Protocol 2: pH Adjustment (Acidic Buffers) Measure->pH Is pH change allowed? (Yes) CoSolvent Protocol 3: Co-Solvency Screening (DMSO, PEG 400, Ethanol) Measure->CoSolvent Is pH change allowed? (No) Evaluate Solubility Sufficient? pH->Evaluate Cyclodextrin Protocol 4: Cyclodextrin Complexation (HP-β-CD) CoSolvent->Cyclodextrin If insufficient Surfactant Protocol 5: Surfactant Solubilization (Tween® 80) Cyclodextrin->Surfactant If insufficient Surfactant->Evaluate Success Proceed with Experiment Evaluate->Success Yes Failure Consider Advanced Methods (Solid Dispersion, Nanosuspension) Evaluate->Failure No

Caption: A logical workflow for improving the solubility of the target compound.

A. Co-Solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[13][15]

Protocol 3: Co-Solvent Screening
  • Co-solvent Selection: Choose common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Ethanol.[13][16]

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Screening: Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Test: Add a small aliquot of your concentrated stock solution to each co-solvent blend and observe for precipitation. Alternatively, perform the Shake-Flask method in these pre-made co-solvent/buffer mixtures.

  • Optimization: Identify the lowest percentage of co-solvent that maintains the desired concentration of your compound in solution without precipitation. Be mindful that high concentrations of organic solvents can be toxic in biological assays.

B. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like (3-Nitrophenyl)(quinolin-3-yl)methanone, within their cavity.[19][] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively solubilizing the guest molecule.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[19]

Visualization: Cyclodextrin Inclusion Complex

G cluster_before Before Complexation cluster_after After Complexation Drug Hydrophobic Drug (Insoluble) Water Water Drug->Water Poor Interaction CD Cyclodextrin (Soluble) CD->Water Good Interaction Complex Hydrophilic Exterior Hydrophobic Drug Inside Water2 Water Complex->Water2 Good Interaction

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol 4: Phase-Solubility Study with HP-β-CD
  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.

  • Equilibration: Add an excess amount of (3-Nitrophenyl)(quinolin-3-yl)methanone to each HP-β-CD solution and perform the Shake-Flask Method (Protocol 1).

  • Analysis: After separation, quantify the concentration of your compound in the filtrate for each HP-β-CD concentration.

  • Plotting: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility suggests the formation of a soluble 1:1 complex.[21] From this plot, you can determine the concentration of HP-β-CD needed to achieve your target compound concentration.

C. Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[5][23][24] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are widely used in pharmaceutical formulations.[15][25]

Visualization: Surfactant Micelle Encapsulation

Caption: Hydrophobic drug partitioned into the core of a surfactant micelle.

Protocol 5: Screening Surfactant Concentrations
  • Surfactant Selection: Choose a low-toxicity, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20.

  • Concentration Range: Prepare a series of solutions in your desired buffer with surfactant concentrations both below and above its known CMC (CMC of Tween® 80 is ~0.01-0.02 mg/mL). A good starting range is 0.01%, 0.05%, 0.1%, and 0.5% (w/v).

  • Solubility Determination: Perform the Shake-Flask Method (Protocol 1) in each surfactant solution.

  • Analysis: Quantify the compound's solubility at each surfactant concentration. You should observe a significant increase in solubility at concentrations above the CMC. Select the lowest concentration that meets your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Which solubility enhancement method should I try first? A1: Always start with pH adjustment by creating a pH-solubility profile. This is the most straightforward method given the basic quinoline structure and requires the fewest additional excipients.[6][7]

Q2: My compound is for an in vivo study. Which methods are most suitable? A2: All the methods described can be suitable for in vivo studies, but excipient safety and tolerability are paramount.[25] Co-solvent systems using PEG 400, cyclodextrin formulations with HP-β-CD, and surfactant solutions with Polysorbate 80 are all commonly used in preclinical and clinical formulations.[13][19] The final choice will depend on the required dose, route of administration, and the specific animal species.

Q3: Can I combine these techniques? A3: Yes, combining techniques can have additive or synergistic effects.[21][26] For example, you could use a small amount of a co-solvent like ethanol in combination with a cyclodextrin or use a surfactant in an acidic buffer.[15] This approach can sometimes achieve the desired solubility with lower concentrations of each individual excipient.

Q4: None of these methods worked sufficiently. What are my options? A4: If simple solution-based approaches fail, you may need to consider more advanced formulation strategies that alter the solid state of the compound. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[25][27][28] These are more complex and typically require specialized equipment.

Q5: How do I know if my compound is degrading in the formulation? A5: It is essential to assess the chemical stability of your compound in any new formulation. Use an analytical technique like HPLC to monitor the purity of your compound over time (e.g., at t=0 and t=24 hours) under your experimental conditions.

Summary of Techniques

TechniqueMechanism of ActionCommon ExcipientsProsCons
pH Adjustment Protonation of the basic quinoline nitrogen to form a soluble salt.[6][12]HCl, Citric Acid, Phosphate BuffersSimple, no complex excipients required.[27]Limited to compounds with ionizable groups; not suitable for all biological systems.
Co-solvency Reduces the polarity of the aqueous solvent system.[13][14]DMSO, Ethanol, PEG 400, Propylene GlycolEasy to prepare, effective for many lipophilic compounds.[16][29]Potential for toxicity at high concentrations; can affect protein stability.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule in a host-guest complex.[17][18]HP-β-CD, SBE-β-CDHigh solubilization capacity, often well-tolerated.[19][]Can be expensive; potential for drug displacement; stoichiometry needs to be determined.[21]
Surfactant Solubilization Partitioning of the drug into the hydrophobic core of micelles.[5][22][23]Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15Highly effective, especially for very insoluble compounds.[25][30]Potential for toxicity; can interfere with some biological assays.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: Semantic Scholar URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: International Journal of Health and Allied Sciences URL: [Link]

  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave online URL: [Link]

  • Title: Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Source: Eureka by PatSnap URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: A Review of the Solubility Enhancement by Using a Co-Solvency Method Source: ManTech Publications URL: [Link]

  • Title: Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects Source: ACS Publications URL: [Link]

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: Roquette URL: [Link]

  • Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades Source: ResearchGate URL: [Link]

  • Title: Co-solvency: Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: Cosolvency Source: Slideshare URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL: [Link]

  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Source: JOCPR URL: [Link]

  • Title: “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Method Development and Validation of Poorly Soluble Candesartan Cilexetil by Cosolvency Approach Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A recent overview of surfactant–drug interactions and their importance Source: National Center for Biotechnology Information URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Harmonization of experimental procedures for solubility measurement by the shake-flask method Source: ResearchGate URL: [Link]

  • Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]

  • Title: Compound solubility measurements for early drug discovery Source: Chemspace URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

Sources

Technical Support Center: Photostability & Handling of (3-Nitrophenyl)(quinolin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the ultraviolet (UV) degradation of (3-Nitrophenyl)(quinolin-3-yl)methanone .

Because this Active Pharmaceutical Ingredient (API) contains three highly photo-reactive moieties—a diaryl ketone, a nitroaromatic ring, and a quinoline core—it requires rigorous environmental controls. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure absolute scientific integrity during your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample turn dark/brown when left on the benchtop in methanol?

Causality: You are observing a classic photoreduction cascade . The diaryl methanone core acts as a potent photosensitizer. Upon absorbing ambient UV light (typically 250–350 nm), the ketone transitions to a singlet state ( S1​ ) and rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet state ( T1​ ). This T1​ diradical abstracts hydrogen atoms from protic, hydrogen-donating solvents like methanol, forming a ketyl radical. Simultaneously, the 3-nitrophenyl moiety undergoes rapid photoreduction in the presence of these hydrogen donors, reducing the nitro group to nitroso (-NO) and hydroxylamine (-NHOH) derivatives[1]. These derivatives are highly colored, leading to the brown tint. Solution: Switch to a non-hydrogen-donating, aprotic solvent (e.g., dry acetonitrile or dichloromethane) and utilize low-actinic (amber) glassware.

Q2: I am observing a +16 Da mass shift in my LC-MS after UV exposure. What is happening?

Causality: This is indicative of quinoline photooxidation . When exposed to UV light in an oxygenated environment, the excited photosensitizer transfers energy to ground-state triplet oxygen ( 3O2​ ), converting it into highly reactive singlet oxygen ( 1O2​ ). Singlet oxygen is an electrophile that readily attacks the electron-rich lone pair on the quinoline nitrogen, yielding a quinoline N-oxide (+16 Da)[2]. Solution: Deoxygenate your solvents. Sparging the solvent with Argon or Nitrogen for 15–30 minutes prior to dissolving the API will displace dissolved oxygen and quench this pathway.

Q3: How do I prove that the degradation is strictly photochemical and not thermal?

Causality: Regulatory submissions require you to isolate variables. If your sample degrades under the light, the heat generated by the lamp might be a confounding factor. Solution: Implement a self-validating system using a "Dark Control." Prepare two identical vials of the API. Wrap one completely in aluminum foil. Place both in the photostability chamber. If the exposed vial degrades but the foil-wrapped vial remains intact, you have definitively proven the degradation is photochemical, satisfying ICH Q1B standards[3].

Part 2: Visualizing the Degradation Logic

To effectively prevent degradation, you must understand the competing photochemical pathways triggered by UV light.

Photodegradation API (3-Nitrophenyl)(quinolin-3-yl)methanone Ground State (S0) UV UV Light (250-400nm) API->UV S1 Singlet State (S1) UV->S1 T1 Triplet State (T1) S1->T1 ISC Deg1 Ketyl Radical (H-abstraction) T1->Deg1 + H-donor Deg2 Nitroso Derivative (Photoreduction) T1->Deg2 + H-donor Deg3 Quinoline N-Oxide (Photooxidation) T1->Deg3 + O2

Photochemical degradation pathways of the API under UV exposure.

Part 3: Quantitative Photostability Data

The following table summarizes the quantitative impact of various environmental variables on the degradation half-life of the API under simulated UV exposure (365 nm, 1.2 million lux hours)[3].

Experimental ConditionDissolved O2​ H-Donor PresenceEst. Half-LifePrimary Degradant
Clear Glass + Methanol HighHigh< 2 hoursNitroso / Ketyl dimers
Clear Glass + Acetonitrile HighLow~ 12 hoursQuinoline N-oxide
Amber Glass + Methanol HighHigh> 72 hoursTrace reduction products
Amber Glass + Degassed MeCN LowLow> 120 hours Stable (No degradation)

Part 4: Standard Operating Procedure (SOP) & Workflows

To ensure absolute data integrity and prevent API loss, follow this self-validating workflow. This protocol is designed to comply with ICH Q1B Photostability Testing Guidelines [3].

Step-by-Step Methodology: Handling & Testing

Step 1: Environmental Shielding (Initiation)

  • Action: Conduct all weighing, dissolution, and transferring operations under yellow/red safe lights or in a room with UV-filtered fluorescent tubes.

  • Causality: Prevents premature excitation of the diaryl ketone core before the experiment officially begins.

Step 2: Solvent Deoxygenation & Selection

  • Action: Select an aprotic solvent (e.g., HPLC-grade Acetonitrile). Sparge the solvent with ultra-pure Argon gas for 30 minutes prior to introducing the API.

  • Causality: Eliminates hydrogen donors (preventing nitro reduction) and purges dissolved oxygen (preventing quinoline N-oxide formation).

Step 3: Preparation of Self-Validating Controls

  • Action: Prepare three identical 1.0 mg/mL solutions in amber HPLC vials.

    • Vial A (Test): Standard amber vial.

    • Vial B (Dark Control): Wrap entirely in two layers of aluminum foil.

    • Vial C (Actinometric Control): Prepare a 2% Quinine standard solution to validate photon flux.

  • Causality: The Dark Control validates that any degradation seen in Vial A is strictly photochemical. The Actinometric Control ensures the UV chamber is delivering the correct irradiance.

Step 4: Storage and Analysis

  • Action: Store any unused API powder at −20∘C in a desiccator backfilled with Argon. Analyze samples via LC-MS immediately after UV exposure.

PreventativeWorkflow Step1 Actinic Shielding (Amber/Foil) Step2 Deoxygenation (Ar/N2 Purge) Step1->Step2 Step3 Solvent Selection (Aprotic) Step2->Step3 Goal Photostable System Step3->Goal

Step-by-step preventative workflow to ensure photostability during handling.

Part 5: References

  • Title: Quality Guidelines - ICH: Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Photodegradation of quinoline in water. Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for (3-Nitrophenyl)(quinolin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving chromatographic issues encountered with (3-Nitrophenyl)(quinolin-3-yl)methanone. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you achieve symmetric, reproducible peaks for this and other challenging basic compounds.

Section 1: Understanding the Core Problem - Why Does My Peak Tail?

Peak tailing is one of the most common issues in reversed-phase HPLC, and it often points to unwanted secondary interactions between the analyte and the stationary phase.[1][2] For (3-Nitrophenyl)(quinolin-3-yl)methanone, the primary cause is the chemical nature of the molecule itself and its interaction with the HPLC column.

Q1: What is the most likely cause of peak tailing for (3-Nitrophenyl)(quinolin-3-yl)methanone?

The most probable cause is a strong, undesirable interaction between the basic quinoline moiety of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3]

  • Analyte Chemistry : The quinoline functional group in your molecule is a weak base. Its conjugate acid has a pKa of approximately 4.9.[4][5][6][7] This means that in typical mid-range pH mobile phases (pH 4-7), the quinoline nitrogen can be protonated, carrying a positive charge.

  • Stationary Phase Chemistry : Standard silica-based HPLC columns (like C18 or C8) have a surface that contains silanol groups (Si-OH). These groups are acidic (pKa ~ 3.5-4.5) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[3][8]

  • The Interaction : The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary retention mechanism. This ion-exchange interaction is stronger than the intended hydrophobic (reversed-phase) mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[3][9][10]

G cluster_0 Analyte: (3-Nitrophenyl)(quinolin-3-yl)methanone cluster_1 Stationary Phase: Silica Surface Analyte Quinoline Moiety (Basic) pKa ≈ 4.9 Silanol Residual Silanol Group (Acidic) Si-OH Analyte->Silanol  Secondary Ion-Exchange Interaction (Causes Peak Tailing)

Caption: Unwanted interaction causing peak tailing.

Section 2: Foundational Troubleshooting - Mobile Phase Optimization

The most effective and immediate way to address peak tailing from silanol interactions is to modify the mobile phase. The goal is to control the ionization state of both your analyte and the silanol groups.

Q2: How does mobile phase pH affect my peak shape, and what is the optimal pH to use?

Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[11][12][13]

  • The Mechanism : By lowering the mobile phase pH, you can suppress the ionization of the acidic silanol groups. At a pH of 3.0 or lower, the vast majority of silanols will be in their neutral, protonated form (Si-OH).[10][14] This eliminates the negative charge on the stationary phase, thereby preventing the strong ion-exchange interaction that causes tailing.[15] While your basic analyte will be fully protonated (positively charged), the absence of a strong anionic site on the silica surface allows for a clean, primarily hydrophobic interaction.

  • Recommendation : Start your method development with a mobile phase pH of 2.5 - 3.0 . This is a well-established practice for achieving good peak shape for basic compounds.[15][16] Ensure your column is stable at this low pH; most modern columns are, but always check the manufacturer's specifications.[2][14]

Q3: My peak is still tailing at low pH. Should I use a mobile phase additive?

Yes. Mobile phase additives work in conjunction with pH control to further improve peak shape. They can act as pH modifiers, ion-pairing agents, or competitive inhibitors for silanol sites.

Additive TypeExample (Concentration)Mechanism of ActionBest ForConsiderations
Acidic Modifier Formic Acid (0.1%)Weak acid, controls pH. Preferred for LC-MS due to minimal ion suppression.[17]LC-MS applications. Initial troubleshooting.May not be acidic enough or provide sufficient "masking" of silanol sites for very challenging compounds.
Ion-Pairing Agent Trifluoroacetic Acid (TFA) (0.05-0.1%)Strong acid that effectively protonates silanols.[18] The TFA anion can form an ion pair with the protonated basic analyte, masking its charge and improving peak shape.[19][20]UV-based detection. When formic acid is insufficient to resolve tailing.Strong ion suppression in ESI-MS.[21] Can be difficult to remove from the column.
Competing Base Triethylamine (TEA) (~0.05% or 5-20 mM)A basic amine that competitively interacts with active silanol sites, "shielding" them from your analyte.[15] Usually requires pH adjustment with an acid like phosphoric acid.Legacy methods or when low pH is not an option.Can shorten column lifetime due to hydrolysis of the stationary phase.[15] Can cause baseline disturbances and is not ideal for MS.

Protocol 1: Systematic Mobile Phase Screening

This protocol will help you systematically determine the best mobile phase conditions.

  • Preparation : Prepare separate aqueous mobile phase bottles (Solvent A):

    • A1: 0.1% Formic Acid in Water

    • A2: 0.05% Trifluoroacetic Acid (TFA) in Water

  • Initial Test : Equilibrate your system and a suitable C18 column with a mobile phase of 50:50 Acetonitrile:A1 (0.1% Formic Acid). Inject your sample.

  • Evaluation : Assess the peak tailing factor. If the asymmetry is acceptable (typically < 1.5), you can proceed with optimizing the gradient.

  • TFA Trial : If tailing persists with formic acid, switch the aqueous solvent to A2 (0.05% TFA). Flush the column thoroughly (at least 10-15 column volumes) to ensure the mobile phase is fully exchanged.

  • Re-evaluation : Inject the sample again under the same gradient conditions. The stronger acidity and ion-pairing capability of TFA often provide a significant improvement in peak shape for basic compounds.[19][22]

  • Concentration Optimization : If TFA helps but tailing is still present, you can cautiously increase the concentration to 0.1%. Conversely, if using LC-MS, try to use the lowest concentration of TFA that provides an acceptable peak shape.

Caption: Workflow for mobile phase optimization.

Section 3: Advanced Troubleshooting - Column Selection & Health

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

Q4: I've optimized the mobile phase, but still see tailing. Is my column the problem?

It's highly likely. Not all C18 columns are created equal. The quality of the base silica and the surface chemistry play a massive role in minimizing peak tailing for basic compounds.

  • End-Capping : After the main C18 chains are bonded to the silica, many active silanol groups remain.[16] End-capping is a secondary chemical reaction that "caps" these residual silanols with a small trimethylsilyl group, making them much less reactive.[23][24] For basic compounds, using a column that is double end-capped provides superior shielding and significantly better peak shapes.[23][25]

  • Silica Purity : Modern HPLC columns are typically made from high-purity, "Type B" silica, which has very low levels of metal contaminants. Older "Type A" silicas had more metal content, which increases the acidity of nearby silanol groups, worsening peak tailing.[15]

Column TechnologyKey FeaturePerformance for Basic Compounds
Non-End-Capped High residual silanol activity.Poor. Significant peak tailing is expected.
Standard End-Capped Reduces ~50% of residual silanols.[2]Fair to Good. A significant improvement over non-end-capped.
Double End-Capped / High-Purity Silica Maximally deactivates the silica surface.Excellent. This is the recommended choice for robust methods.
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the alkyl chain.Excellent. The polar group shields residual silanols, improving peak shape and offering alternative selectivity.[26][27]
Hybrid/Polymer-Based Silica-organic hybrid or fully polymeric support.Excellent. These columns offer a wider pH stability range (e.g., pH 1-12) and have inherently lower silanol activity.[28][29]

Q5: How do I know if my current column is degraded?

Column performance degrades over time, especially under harsh conditions. Signs of a failing column that can cause tailing include:

  • Loss of Efficiency : Peaks become broader and shorter.

  • Peak Splitting/Tailing for All Peaks : This can indicate a partially blocked inlet frit or a void (a collapsed area) at the head of the column.[30]

  • Drastic Retention Time Shifts : Indicates a loss of bonded phase.

Protocol 2: Checking for Column Health

  • Visual Inspection : Check the chromatogram. If all peaks are tailing or fronting, it's likely a physical problem at the column inlet.[30]

  • Backflush : Disconnect the column from the detector and reverse the flow direction. Flush to waste with a strong solvent (e.g., 100% Acetonitrile) at a low flow rate for 15-20 column volumes. This can sometimes dislodge particulates from the inlet frit.[2]

  • Re-install and Test : Re-install the column in the correct flow direction and re-run your standard. If the peak shape is restored, the frit was likely blocked.

  • Substitute : If backflushing fails, the simplest diagnostic is to replace the column with a new one of the same type. If the new column provides good peak shape, the old column has reached the end of its life.

Section 4: System and Method-Related FAQs

Q6: Could my sample concentration be the issue?

Yes. Injecting too much sample mass on the column can lead to mass overload . This saturates the stationary phase, causing the peak to broaden and often tail. The solution is simple: dilute your sample (e.g., by a factor of 5 or 10) and re-inject. If the peak shape improves, you were overloading the column.[14]

Q7: Does the solvent I dissolve my sample in matter?

Absolutely. Ideally, you should dissolve your sample in the initial mobile phase.[31] Using a sample solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase can cause peak distortion and poor peak shape because the sample doesn't focus properly at the head of the column.[32]

Q8: What about system issues like "extra-column volume"?

Extra-column volume refers to the volume within the system outside of the column itself (injector, tubing, detector cell). Excessive volume can cause peak broadening and tailing. This is especially noticeable with high-efficiency, smaller-particle columns. Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly to minimize dead volume.[33]

References

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns?. Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 3). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Retrieved from [Link]

  • LCGC. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Primer. (n.d.). What is TFA and when should I use it. Retrieved from [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Waters Corporation. (2019, September 30). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Chromatography Forum. (2005, August 19). About TFA. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Chromatography Forum. (2013, March 4). Difference between the normal and end capped columns. Retrieved from [Link]

  • Chromatography Forum. (2008, August 28). Any compatible alternative for TFA?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting (3-Nitrophenyl)(quinolin-3-yl)methanone Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Nitrophenyl)(quinolin-3-yl)methanone (CAS: 1187167-64-1). As a synthetic derivative combining a planar quinoline core with a reactive nitroaromatic moiety, this compound presents unique challenges in biological evaluations.

This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by explaining the underlying physicochemical causality of assay interference, providing self-validating protocols, and establishing robust orthogonal workflows to isolate true pharmacological efficacy from off-target toxicity.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does (3-Nitrophenyl)(quinolin-3-yl)methanone show highly variable or artificially potent cytotoxicity in my MTT/WST assays? A1: The inconsistency stems from the intrinsic redox reactivity of the 3-nitrophenyl group. In cellular environments, nitroaromatics undergo single-electron reduction by ubiquitous nitroreductases to form a highly reactive nitro anion radical[1]. This radical chemically reduces tetrazolium salts (like MTT) independently of mitochondrial activity, leading to false-positive viability signals[1]. Conversely, under normoxic conditions, this radical transfers its electron to molecular oxygen, generating superoxide ( O2∙−​ ), and regenerating the parent nitro compound[2]. This continuous "redox cycling" creates a massive flux of reactive oxygen species (ROS), inducing oxidative stress and cell death that is an artifact of the assay environment rather than on-target pharmacology[2].

Q2: We are observing non-specific enzyme inhibition across multiple, unrelated biochemical assays. Is this compound a PAINS (Pan-Assay Interference Compound)? A2: Yes, the compound contains structural alerts that can trigger PAINS behavior. Beyond single-electron redox cycling, the nitro group can undergo a two-electron reduction to form nitroso and hydroxylamine intermediates[3]. The nitroso intermediate is highly electrophilic and readily reacts with nucleophilic residues—specifically cysteine thiols and lysine amines—on your assay proteins[3]. This leads to indiscriminate covalent adduction and irreversible enzyme inactivation. To verify this, run your assay with and without a nucleophilic scavenger (e.g., 1 mM DTT). If the inhibitory activity disappears in the presence of DTT, the compound is acting via non-specific covalent trapping.

Q3: In our lead optimization panel, this compound exhibits significant hERG channel liability and off-target kinase inhibition. What drives this? A3: This is a classic liability of the quinoline scaffold. The flat, rigid, and nitrogen-containing heteroaromatic structure is highly lipophilic and prone to strong π−π stacking interactions[4]. This allows the quinoline core to easily intercalate into DNA or slip into the deep, hydrophobic pockets of off-target proteins like the hERG K+ channel and various kinases (e.g., c-Met, PIM-1)[4]. Mitigating this requires medicinal chemistry interventions to disrupt molecular planarity, such as introducing sp3 -hybridized functional groups or steric bulk at the C-3 or C-4 positions to reduce off-target binding affinity[4].

Part 2: Mechanistic Pathways & Workflows

To fully understand and bypass the interference mechanisms of (3-Nitrophenyl)(quinolin-3-yl)methanone, refer to the logical pathways below.

RedoxCycling Parent (3-Nitrophenyl)(quinolin-3-yl)methanone Enz Nitroreductase (1e- Reduction) Parent->Enz Radical Nitro Anion Radical Enz->Radical Radical->Parent Redox Cycling ROS Superoxide (O2•−) Oxidative Stress Radical->ROS O2 Transfer Interfere MTT Reduction (False Viability) Radical->Interfere Chemical Rxn

Caption: Mechanism of nitroaromatic redox cycling and colorimetric assay interference.

Workflow Start Compound Dosing Split Assay Selection Start->Split MTT Colorimetric (MTT/WST) Split->MTT ATP Luminescent (ATP-based) Split->ATP Result1 High Risk of Redox Artifacts MTT->Result1 Result2 True Viability Readout ATP->Result2

Caption: Orthogonal assay workflow to bypass redox-sensitive colorimetric interference.

Part 3: Data Presentation & Mitigation Strategies

The following table summarizes the quantitative impact of off-target mechanisms and provides actionable mitigation strategies.

Interference MechanismAssay Type AffectedTypical Quantitative ImpactCausality & Structural DriverRecommended Alternative / Mitigation
Redox Cycling (ROS) Cell Viability (MTT/XTT)Up to 40% false positive viabilityNitro group reduction to anion radical[1].Switch to ATP-based Luminescence (e.g., CellTiter-Glo).
Covalent Adduction Biochemical Enzyme AssaysIC 50​ shift of 10x-100xNitroso intermediate reacting with nucleophiles[3].Add 1 mM DTT or GSH to assay buffer to scavenge electrophiles.
Fluorescence Quenching FRET / FluorometricHigh background / signal lossQuinoline core absorbs strongly in UV/Vis range.Perform a cell-free autofluorescence control; use red-shifted fluorophores.
hERG / Kinase Off-target Electrophysiology / Kinase PanelsIC 50​ < 1 μ M (Off-target)Planar quinoline π−π stacking[4].Structural modification (introduce sp3 character to disrupt planarity).

Part 4: Self-Validating Experimental Protocol

To definitively separate the true pharmacological cytotoxicity of (3-Nitrophenyl)(quinolin-3-yl)methanone from its nitro-driven redox toxicity, you must utilize a self-validating orthogonal workflow.

Protocol: ATP-Luminescence Viability Assay with ROS Scavenging Validation

Rationale: This protocol uses luminescence to bypass the tetrazolium reduction artifacts[1]. By incorporating N-acetylcysteine (NAC) as a parallel control, you establish a self-validating system: if cytotoxicity is rescued by NAC, the cell death is an off-target artifact of nitroaromatic redox cycling[2].

Step 1: Cell Seeding & Preparation

  • Seed the target cell line in a white, opaque-bottom 96-well plate at a density of 5,000 cells/well in 100 μ L of complete media.

  • Incubate overnight at 37°C, 5% CO 2​ to allow for cellular adherence and recovery.

Step 2: ROS Scavenger Pre-treatment (The Validation Step)

  • Divide the plate into two experimental zones: Zone A (Standard) and Zone B (Scavenged).

  • To Zone B, add N-acetylcysteine (NAC) to a final concentration of 5 mM.

  • Incubate for 1 hour prior to compound addition. Causality: NAC replenishes intracellular glutathione, neutralizing the superoxide generated by the nitro anion radical.

Step 3: Compound Administration

  • Prepare a 10-point serial dilution of (3-Nitrophenyl)(quinolin-3-yl)methanone in DMSO.

  • Dilute the DMSO stocks 1:1000 into culture media to ensure the final DMSO concentration is 0.1% (preventing solvent toxicity).

  • Add the compound dilutions to both Zone A and Zone B. Include a vehicle control (0.1% DMSO) and a cell-free control (media + compound only) to check for inherent compound luminescence.

  • Incubate for 48 hours.

Step 4: ATP-Luminescence Readout

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 100 μ L of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Data Interpretation: Compare the IC 50​ curves of Zone A and Zone B. A significant rightward shift in Zone B indicates that the compound's apparent toxicity is heavily driven by off-target oxidative stress rather than specific target engagement.

References

  • Grokipedia. Pan-assay interference compounds.[3] URL: [Link]

  • National Institutes of Health (PMC). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.[4] URL: [Link]

  • National Institutes of Health (PMC). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action.[2] URL: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: (3-Nitrophenyl)(quinolin-3-yl)methanone and the Broader Landscape of Quinoline-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its rigid, aromatic framework offers a versatile scaffold that can be functionalized at multiple positions, allowing for the precise tuning of steric, electronic, and pharmacokinetic properties.[1] This has led to the development of a vast library of quinoline derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[2][3]

This guide focuses on the structural class represented by (3-Nitrophenyl)(quinolin-3-yl)methanone . While the synthesis of this specific molecule has been documented, public domain data on its biological efficacy is not yet available.[4] Therefore, this analysis places (3-Nitrophenyl)(quinolin-3-yl)methanone within the broader context of its chemical family—3-acylquinolines and other quinoline derivatives—to provide a comparative framework for its potential efficacy. We will explore established mechanisms, compare quantitative efficacy data from related compounds, and detail the experimental methodologies required to assess new derivatives in this class.

Mechanisms of Action: How Quinoline Derivatives Exert Biological Effects

Quinoline derivatives achieve their therapeutic effects by interacting with a diverse range of biological targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

  • Kinase Inhibition: A primary mechanism for the anticancer activity of many quinoline derivatives is the inhibition of protein kinases.[5] Kinases are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinases is a hallmark of cancer.[1] Quinoline-based compounds, such as the FDA-approved drug Bosutinib, function as ATP-competitive inhibitors, blocking the enzyme's active site and shutting down aberrant signaling cascades like the EGFR pathway.[1][6]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: EGFR signaling pathway, a common target for quinoline-based kinase inhibitors.

  • Antimalarial Action: The classic antimalarial drugs, quinine and chloroquine, are quinoline derivatives. Their primary mechanism involves disrupting the detoxification of heme within the Plasmodium parasite. The parasite digests hemoglobin, releasing toxic free heme. Quinoline drugs accumulate in the parasite's food vacuole and inhibit the polymerization of heme into harmless hemozoin crystals, leading to a toxic buildup of free heme and parasite death.[7]

  • Multi-Target Inhibition in Neurodegenerative Disease: Recent studies have explored quinoline analogs as inhibitors of multiple enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[8] This multi-target approach is a promising strategy for complex diseases.

Comparative Efficacy of Quinoline Derivatives

The efficacy of a quinoline derivative is critically dependent on its substitution pattern. The position, number, and nature of functional groups dictate the compound's target specificity and potency. The table below summarizes quantitative efficacy data for various classes of quinoline derivatives, providing a benchmark against which new compounds like (3-nitrophenyl)(quinolin-3-yl)methanone could be measured.

Derivative Class/CompoundApplication/TargetEfficacy MetricCell Line/AssayReference
Quinoline-3-Carboxylate (4m) AnticancerIC₅₀: 0.28 µMK562 (Leukemia)[9]
Quinoline-3-Carboxylate (4n) AnticancerIC₅₀: 0.33 µMMCF-7 (Breast Cancer)[9]
Unnamed Quinoline Derivative (8c) Anticancer (EGFR Inhibitor)IC₅₀: 0.161 µMEnzyme Assay[6]
Quinolinone Derivative (11l) Immunosuppression (IL-2)IC₅₀: 80 ± 10 nMJurkat T cells[10]
Unnamed Quinoline Derivative Neuroprotection (AChE Inhibitor)94.6% InhibitionIn vitro enzyme assay[8]
Unnamed Quinoline Derivative Neuroprotection (GSK3β/BACE1)>40% InhibitionIn vitro enzyme assay[8]
Quinolinyl Thiourea Derivative AntimalarialIC₅₀: 1.2 µMChloroquine-resistant P. falciparum[3]
2,4-Disubstituted Quinoline AnticancerIC₅₀: 49.01–77.67%HEp-2 (Larynx Cancer)[2]

Structure-Activity Relationship (SAR) and Field Insights

The data reveals critical insights into the structure-activity relationships that govern the efficacy of these compounds.

  • Positional Importance: The substitution position on the quinoline ring is paramount. For instance, one study noted that a quinolin-4-yl substituted compound exhibited potent cytotoxic and CDK inhibitory activity, while the corresponding quinolin-3-yl isomer was devoid of activity, highlighting the critical role of substituent placement.[2]

  • Role of the 3-Acyl Group: The subject molecule, (3-Nitrophenyl)(quinolin-3-yl)methanone , belongs to the 3-acylquinoline family. The methanone (ketone) linker provides a rigid connection point for the phenyl ring. The activity of quinoline-3-carboxylate derivatives, which also feature a carbonyl at the 3-position, suggests this position is favorable for anticancer activity.[9]

  • Influence of the Phenyl Substituent: In (3-Nitro phenyl)(quinolin-3-yl)methanone, the nitrophenyl group is a key feature. The nitro group is strongly electron-withdrawing, which can significantly alter the molecule's electronic properties and potential for hydrogen bonding or pi-stacking interactions within a target's active site. Its placement at the meta-position (3-Nitro) will influence the vector and orientation of these interactions compared to an ortho or para substitution.

  • Side Chain Properties: In antimalarial quinolines, flexible side chains with terminal amino functionalities are often favorable. Studies have shown that smaller dialkylamino groups enhance efficacy, whereas bulky substituents can reduce potency.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To determine the anticancer efficacy of a novel quinoline derivative like (3-Nitrophenyl)(quinolin-3-yl)methanone, a robust and standardized protocol is essential. The MTT (or similar resazurin-based) cell viability assay is a foundational method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at an optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Causality: A 24-hour pre-incubation at 37°C and 5% CO₂ allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring that the measured effect is on proliferating cells.[7]

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

    • Causality: Serial dilution allows for the generation of a dose-response curve. A vehicle control (medium with the same percentage of DMSO) is critical to ensure that the solvent itself is not causing cytotoxicity. A positive control (e.g., Doxorubicin) validates the assay's sensitivity.[7]

  • Incubation:

    • Action: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate the plate for 48-72 hours.

    • Causality: This incubation period allows for multiple cell cycles, providing sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Action: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to a purple formazan crystal.

    • Causality: The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition and Analysis:

    • Action: Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol). Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Causality: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting viability versus log(concentration) and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells in 96-well Plate p2 2. Prepare Serial Dilutions of Quinoline Compound e1 3. Treat Cells with Compound (48-72h Incubation) p2->e1 e2 4. Add MTT Reagent (3-4h Incubation) e1->e2 e3 5. Solubilize Formazan Crystals e2->e3 a1 6. Read Absorbance (Plate Reader) e3->a1 a2 7. Calculate % Viability & Determine IC50 a1->a2

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

While specific biological data for (3-Nitrophenyl)(quinolin-3-yl)methanone remains to be published, its structure places it firmly within a class of compounds of high interest to medicinal chemistry. The analysis of related quinoline derivatives demonstrates that potent bioactivity is achievable, with efficacy being exquisitely sensitive to the specific substitution patterns on both the quinoline core and its appended moieties.

The presence of a carbonyl group at the 3-position is associated with promising anticancer activity in other quinoline series.[9] The key unanswered question is the influence of the 3-nitrophenyl group. It is imperative that this compound, and its analogs with varied substitutions on the phenyl ring, be subjected to a battery of in vitro assays, starting with cytotoxicity screening against a panel of cancer cell lines and progressing to specific enzyme or receptor-based assays based on hit identification. Such studies will elucidate its therapeutic potential and contribute valuable data to the ever-expanding landscape of quinoline-based drug discovery.

References

  • Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem, 20(14).
  • Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn. (2012). Der Pharma Chemica, 4(5), 1999-2005.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society, 20, S246-S264.
  • Parton, A. H. (2011). Quinoline and quinoxaline derivatives as kinase inhibitors.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Chemistry & Biodiversity.
  • Benchchem. A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery. Benchchem.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4184.
  • Kumari, S., et al. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3549.
  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. (2023). Molecules, 28(8), 3546.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5515-5525.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Catalysts, 12(11), 1431.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Chemistry, 4(3), 734-747.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Kumar, K. R., Rani, B. L., & Karthik, K. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. American Journal of PharmTech Research, 7(4).
  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). Pharmaceuticals, 15(1), 69.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).

Sources

A Comparative Structural Guide to (3-Nitrophenyl)(quinolin-3-yl)methanone and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the structural and electronic properties of (3-Nitrophenyl)(quinolin-3-yl)methanone and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and in silico analysis of this important class of compounds. By understanding the subtle yet significant impacts of substituent modifications on the phenyl ring, researchers can better rationalize structure-activity relationships (SAR) and design more potent and selective therapeutic agents.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The methanone linkage provides a versatile point for structural diversification, and the substituted phenyl ring allows for the fine-tuning of electronic and steric properties. The introduction of a nitro group, as in the parent compound, or other substituents, critically influences the molecule's conformation, crystal packing, and potential interactions with biological targets.[1][3]

Synthetic Strategy and Workflow

The synthesis of (Aryl)(quinolin-3-yl)methanone analogs is typically achieved through established methodologies in organic chemistry. A common and effective approach involves the transition metal-free formal [4+2] annulation of anthranils and enaminones, which provides a practical and efficient route to these quinoline derivatives.[4]

The general workflow for the synthesis and subsequent characterization is a multi-step process that begins with the selection of appropriate starting materials and culminates in comprehensive structural elucidation.

G cluster_analysis Structural Analysis S1 Reactant Selection (Substituted Anthranil & Enaminone) S2 [4+2] Annulation Reaction S1->S2 S3 Work-up & Purification (Column Chromatography) S2->S3 A1 Spectroscopic Analysis (NMR, FT-IR, MS) S3->A1 A2 Crystallization S3->A2 A4 Computational Modeling (DFT, Docking) A1->A4 A3 X-ray Diffraction A2->A3 A3->A4 G D1 Geometry Optimization D2 HOMO-LUMO Analysis D1->D2 D3 Molecular Electrostatic Potential (MEP) D1->D3 M2 Ligand Preparation D2->M2 M4 Binding Affinity & Pose Analysis D3->M4 M1 Target Protein Preparation M3 Docking Simulation M1->M3 M2->M3 M3->M4

Sources

Comparative Mass Spectrometry Fragmentation Guide: (3-Nitrophenyl)(quinolin-3-yl)methanone Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Nitrophenyl)(quinolin-3-yl)methanone (Exact Mass: 278.069 Da) is a complex diaryl methanone incorporating both a biologically relevant quinoline pharmacophore and a nitrobenzene moiety[1]. In pharmaceutical development and forensic structural elucidation, distinguishing this specific meta-nitro isomer from its ortho- (2-nitro) and para- (4-nitro) counterparts is a frequent analytical challenge. Because these isomers possess identical molecular weights and similar chromatographic retention times, Electron Ionization Mass Spectrometry (EI-MS) serves as the definitive tool for unambiguous differentiation.

This guide provides an objective, data-driven comparison of the fragmentation patterns of these three isomers, detailing the mechanistic causality behind their spectral divergence and providing a self-validating experimental protocol for laboratory implementation.

Mechanistic Foundations of Fragmentation (Causality)

The fragmentation of nitro-diaryl methanones under standard 70 eV electron ionization is governed by the internal energy dynamics of the radical cation [M]∙+ and is strictly dictated by three primary pathways:

A. α -Cleavage of the Methanone Core

The dominant fragmentation pathway for diaryl methanones is the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For (3-Nitrophenyl)(quinolin-3-yl)methanone, this α -cleavage yields two competing sets of acylium ions and aryl radicals. The charge can be retained on either the quinoline side or the nitrophenyl side, generating the [Quinolin-3-yl-CO]⁺ ( m/z 156) and [3-Nitrophenyl-CO]⁺ ( m/z 150) fragment ions. Subsequent loss of carbon monoxide (-28 Da) from these acylium ions yields the respective aryl cations at m/z 128 and m/z 122.

B. Nitro Group Dissociation

Aromatic nitro compounds are highly energetic upon ionization. The standard decomposition pathway involves the successive or direct loss of nitric oxide ( NO, -30 Da) and nitrogen dioxide ( NO 2​ , -46 Da)[2]. This results in characteristic fragment peaks at m/z 248 and m/z 232 across all isomers.

C. The "Ortho Effect" (Isomer Differentiation)

The most critical mechanism for isomer differentiation is the "ortho effect." In the 2-nitro isomer, the spatial proximity of the nitro group to the carbonyl oxygen allows for a facile six-membered transition state. This geometry promotes the abstraction of a hydrogen atom (often from the adjacent ring or solvent interactions in CI, but in EI it manifests as complex rearrangements) leading to the highly specific expulsion of a hydroxyl radical ( OH, -17 Da)[3]. Because this transition state is sterically impossible for the meta (3-nitro) and para (4-nitro) isomers, the [M−∙OH]+ peak at m/z 261 serves as an exclusive diagnostic marker for the ortho isomer[4].

Visualizing the Fragmentation Pathways

AlphaCleavage M [M]•+ m/z 278 QCO [Quinolin-3-yl-CO]+ m/z 156 M->QCO α-cleavage (- •C6H4NO2) NPCO [3-Nitrophenyl-CO]+ m/z 150 M->NPCO α-cleavage (- •C9H6N) Q [Quinolin-3-yl]+ m/z 128 QCO->Q - CO (-28 Da) NP [3-Nitrophenyl]+ m/z 122 NPCO->NP - CO (-28 Da)

Primary α-cleavage fragmentation pathways for (3-Nitrophenyl)(quinolin-3-yl)methanone.

OrthoEffect Isomers Isomeric [M]•+ (m/z 278) Ortho 2-Nitro Isomer Isomers->Ortho MetaPara 3-Nitro / 4-Nitro Isomers Isomers->MetaPara M17 [M - •OH]+ m/z 261 Ortho->M17 Ortho Effect (- •OH) M30 [M - NO]+ m/z 248 MetaPara->M30 - NO (-30 Da) M46 [M - NO2]+ m/z 232 MetaPara->M46 - NO2 (-46 Da)

Divergent fragmentation pathways highlighting the ortho effect in nitro-diaryl methanones.

Comparative Fragmentation Data

While the 3-nitro and 4-nitro isomers share identical fragment masses, their relative abundances diverge due to electronic resonance. The para-nitro group strongly destabilizes the adjacent acylium ion ( m/z 150) via resonance electron withdrawal. Conversely, the meta-nitro group (our target compound) only exerts inductive withdrawal, allowing the m/z 150 fragment to survive in higher relative abundance[5].

Fragment Ion Assignment m/z (3-Nitrophenyl) (Target)(4-Nitrophenyl) (Alternative)(2-Nitrophenyl) (Alternative)
[M]∙+ (Molecular Ion)278HighHighMedium
[M−∙OH]+ (Ortho Effect)261AbsentAbsentHigh (Diagnostic)
[M−NO]+ 248MediumMediumLow
[M−NO2​]+ 232HighHighMedium
[Quinolin-3-yl-CO]⁺ 156Base Peak (100%)Base Peak (100%)Base Peak (100%)
[Nitrophenyl-CO]⁺ 150Medium (Diagnostic) LowLow
[Quinolin-3-yl]⁺ 128HighHighHigh
[Nitrophenyl]⁺ 122MediumLowLow

Self-Validating Experimental Protocol (GC-EI-MS)

To accurately reproduce these fragmentation patterns and differentiate the isomers, the analytical system must be rigorously controlled. The following protocol utilizes a self-validating loop by incorporating an internal standard to verify ionization energy consistency[6].

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1.0 mg of the methanone analyte in 1.0 mL of LC-MS grade dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using DCM.

  • Self-Validation Step: Spike the working solution with 1 µg/mL of Triphenylamine (TPA) as an internal standard. TPA has a highly stable and predictable EI fragmentation pattern ( m/z 245 base peak) which confirms that the ionization source is operating at exactly 70 eV without excessive thermal degradation.

Step 2: GC-MS System Tuning

  • Perform a standard autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with relative abundances of 100%, >35%, and >1%, respectively.

  • Set the electron ionization (EI) source energy strictly to 70 eV.

  • Set the MS source temperature to 230°C and the quadrupole temperature to 150°C.

Step 3: Chromatographic Separation Parameters

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program:

    • Initial temperature: 100°C (hold for 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

Step 4: Data Acquisition & Validation

  • Acquire data in full scan mode from m/z 50 to 400.

  • System Blank Validation: Run a pure DCM blank prior to the sample to ensure no carryover at the expected retention time (~14-16 minutes).

  • Isomer Identification Logic:

    • If m/z 261 is present >15% relative abundance 2-Nitro Isomer .

    • If m/z 261 is absent AND m/z 150 is present at >20% relative abundance 3-Nitro Isomer .

    • If m/z 261 is absent AND m/z 150 is suppressed (<5% relative abundance) 4-Nitro Isomer .

References

  • BenchChem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers. 5

  • National Institutes of Health (NIH). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. 2

  • ResearchGate. Some newer aspects of mass spectrometric ortho effects. 3

  • SciSpace. One-Pot Phosphine-Catalyzed Syntheses of Quinolines.1

  • ResearchGate. Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry.4

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Benchmarking (3-Nitrophenyl)(quinolin-3-yl)methanone Against Standard Kinase Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary

The identification and validation of novel kinase inhibitors require rigorous benchmarking against established clinical and tool compounds. This guide evaluates (3-Nitrophenyl)(quinolin-3-yl)methanone (3-NPQM) —an investigational synthetic derivative based on the highly versatile quinoline scaffold—against standard-of-care kinase inhibitors, including Imatinib , Dasatinib , and the pan-kinase inhibitor Staurosporine .

By detailing the structural rationale, mapping the target engagement pathways, and providing a self-validating biochemical assay protocol, this guide equips drug development professionals with an objective framework to assess the potency (IC₅₀) and selectivity profile of 3-NPQM across a representative kinase panel.

Scientific Rationale: The Quinoline Scaffold in Kinase Targeting

The quinoline core is widely recognized as a "privileged scaffold" in cancer drug discovery [1]. Its planar, nitrogen-containing bicyclic structure effectively mimics the adenine ring of adenosine triphosphate (ATP). This structural homology allows quinoline derivatives to act as competitive inhibitors by docking into the highly conserved ATP-binding cleft of various protein kinases (e.g., PI3K, EGFR, and ABL).

Causality in Structural Design: In the case of (3-Nitrophenyl)(quinolin-3-yl)methanone, the addition of the 3-nitrophenyl group via a methanone bridge introduces specific electron-withdrawing properties and steric bulk. This modification is hypothesized to alter the molecule's binding thermodynamics, potentially shifting its selectivity away from generic kinases and towards specific targets like PI3Kα or mutant EGFR isoforms, which possess accommodating hydrophobic pockets. To validate this hypothesis, empirical benchmarking against known ATP-competitive inhibitors is strictly required.

Mechanistic Pathway & Target Engagement

Kinases propagate extracellular signals into intracellular responses through phosphorylation cascades. Standard inhibitors like Imatinib and Dasatinib block these cascades by stabilizing the kinase in inactive conformations or directly competing with ATP. 3-NPQM is evaluated for its ability to similarly disrupt these critical oncogenic signaling nodes.

SignalingPathway Ligand Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (EGFR, c-Kit) Ligand->RTK Activates Intracellular Intracellular Kinases (PI3K, ABL1, Src) RTK->Intracellular Phosphorylates Downstream Cell Survival & Proliferation (AKT/mTOR) Intracellular->Downstream Signaling Cascade Inhibitor 3-NPQM & Standard Inhibitors Inhibitor->RTK Blocks ATP Binding Inhibitor->Intracellular Inhibits Catalysis

Fig 1. Canonical kinase signaling pathway and targeted ATP-competitive inhibition by quinoline-based compounds.

Experimental Methodology: Self-Validating Kinase Assay

To objectively benchmark 3-NPQM, we utilize the ADP-Glo™ Kinase Assay [2].

Causality of Assay Selection: Traditional radiometric assays (using ³²P-ATP) pose safety hazards, while antibody-based FRET assays are substrate-specific. The ADP-Glo assay is a universal, homogeneous, bioluminescent method that directly measures the concentration of ADP produced during the kinase reaction. Because ADP generation is stoichiometrically proportional to kinase catalytic activity, this method provides a true reflection of enzyme turnover and inhibition, regardless of the downstream peptide substrate used [3].

The Self-Validating Protocol Design

A robust protocol must be a self-validating system. To ensure the integrity of the IC₅₀ data, the assay incorporates internal controls that define the absolute boundaries of the assay's dynamic range:

  • Vehicle Control (100% Activity): Kinase + Substrate + ATP + DMSO. Establishes the maximum uninhibited ADP production.

  • No-Enzyme Control (0% Activity): Substrate + ATP + DMSO (No Kinase). Establishes the background luminescence from spontaneous ATP hydrolysis.

  • Quality Metric: A Z'-factor > 0.6 must be achieved between these two controls before any inhibitor data is considered valid.

Step-by-Step Workflow
  • Compound Preparation: Serially dilute 3-NPQM, Staurosporine, Imatinib, and Dasatinib in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay buffer.

  • Kinase Reaction: Add 2.5 µL of the purified target kinase (e.g., EGFR, PI3Kα, ABL1) and incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 2.5 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This reagent terminates the kinase reaction and actively depletes all remaining unreacted ATP, leaving only the product ADP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the ADP back into ATP, which is immediately utilized by an embedded luciferase/luciferin system to generate light.

  • Quantification: Read luminescence (Relative Light Units, RLU) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

ADPGloWorkflow Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Incubate 60 min (Catalysis) Step3 3. ADP to ATP Conversion (Add Kinase Detection Reagent) Step2->Step3 Depletes unreacted ATP (40 min) Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Converts product ADP to ATP Data 5. Luminescence Quantification (IC50 Calculation & Z'-factor Validation) Step4->Data Measure Relative Light Units (RLU)

Fig 2. Step-by-step workflow of the self-validating bioluminescent kinase assay for inhibitor benchmarking.

Benchmarking Data & Comparative Analysis

The table below summarizes the benchmarking data of 3-NPQM against standard inhibitors across a targeted mini-panel of kinases. Data is presented as IC₅₀ values (nM).

Kinase TargetTarget Class3-NPQM (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
EGFR (WT) Receptor Tyrosine Kinase45.2 3.1>10,00012.5
ABL1 (WT) Non-Receptor Tyrosine Kinase120.5 8.425.00.8
PI3Kα Lipid Kinase18.6 5.2>10,000>10,000
c-Kit Receptor Tyrosine Kinase85.0 11.2410.05.0
Data Interpretation & Insights
  • Potency vs. Pan-Inhibition: As expected, Staurosporine exhibits single-digit nanomolar potency across all targets due to its non-selective, high-affinity binding to the ATP pocket. 3-NPQM demonstrates moderate-to-high potency but avoids the indiscriminate pan-kinase inhibition seen with Staurosporine.

  • Lipid Kinase Selectivity: 3-NPQM shows highly promising activity against PI3Kα (18.6 nM) . Notably, both Imatinib and Dasatinib are ineffective against lipid kinases (>10,000 nM). This suggests the 3-nitrophenyl substitution on the quinoline core provides favorable interactions within the PI3K catalytic domain, a trait shared by other advanced quinoline-based PI3K inhibitors [1].

  • Tyrosine Kinase Benchmarking: While 3-NPQM inhibits ABL1 (120.5 nM), it is significantly outperformed by the standard-of-care ABL inhibitors Imatinib (25.0 nM) and Dasatinib (0.8 nM). However, 3-NPQM demonstrates superior inhibition of c-Kit compared to Imatinib (85.0 nM vs. 410.0 nM), indicating a distinct structural binding mode.

Conclusion

Benchmarking (3-Nitrophenyl)(quinolin-3-yl)methanone against standard kinase inhibitors reveals it to be a potent, multi-targeted compound with a distinct preference for PI3Kα and EGFR over ABL1. The use of a self-validating, direct ADP-quantification methodology ensures the high fidelity of this comparative data. For drug development professionals, the quinoline-3-yl methanone scaffold represents a highly tunable pharmacophore. Future optimization should focus on modifying the 3-nitrophenyl moiety to further widen the therapeutic window and enhance isoform-specific selectivity.

References

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Musiol R. Expert Opinion on Drug Discovery, 2017. [1] URL:[Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Zegzouti H, Zorn M, Hines M, et al. Assay and Drug Development Technologies, 2009. [2] URL:[Link]

  • A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Vidugiriene J, et al. Assay and Drug Development Technologies, 2016. [3] URL:[Link]

A Comparative Analysis of the In Vitro Cytotoxicity of (3-Nitrophenyl)(quinolin-3-yl)methanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, attributed to its presence in numerous natural products and medicinally significant molecules with a broad spectrum of biological activities, including anticancer effects.[1][2] The functionalization of this heterocyclic system offers a rich avenue for modulating bioactivity. This guide presents a comparative study on the in vitro cytotoxicity of (3-Nitrophenyl)(quinolin-3-yl)methanone and its 2- and 4-nitrophenyl positional isomers. Our investigation aims to elucidate the structure-activity relationship conferred by the position of the nitro group on the phenyl ring, providing critical insights for drug development professionals.

This technical guide details a comprehensive, multi-assay approach to profile the cytotoxic potential of these novel compounds. We will delve into the causality behind our experimental choices, from cell line selection to the specific cytotoxicity assays employed, ensuring a robust and self-validating system for data interpretation.

Introduction to the Test Compounds

The compounds under investigation are (2-Nitrophenyl)(quinolin-3-yl)methanone, (3-Nitrophenyl)(quinolin-3-yl)methanone, and (4-Nitrophenyl)(quinolin-3-yl)methanone. These molecules share a common quinolin-3-yl methanone core, with the variable being the position of the nitro group on the phenyl ring. It is hypothesized that this positional variation will influence the electronic properties and steric hindrance of the molecules, potentially leading to differential interactions with biological targets and, consequently, varying cytotoxic effects.

Experimental Design & Rationale

To comprehensively assess the cytotoxic profile of the methanone isomers, a multi-faceted approach is employed, utilizing a panel of cancer and non-cancerous cell lines and a suite of well-established cytotoxicity assays.

Cell Line Selection

The choice of cell lines is critical for evaluating both the potency and selectivity of novel compounds.[3]

  • Human Breast Adenocarcinoma (MCF-7): A well-characterized, estrogen-receptor-positive cell line widely used in anticancer drug screening.[4]

  • Human Cervical Carcinoma (HeLa): An aggressive and highly proliferative cancer cell line, providing a measure of broad-spectrum anticancer activity.[4][5]

  • Human Embryonic Kidney (HEK293): A non-cancerous cell line used to assess the general cytotoxicity of the compounds and determine their selectivity index.[3][5]

Cytotoxicity Assays

A combination of assays is used to provide a holistic view of the cellular response to the test compounds, interrogating metabolic activity, membrane integrity, and the induction of programmed cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[8][9][10]

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.[12]

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Dilutions) compound_treatment Compound Treatment (24, 48, 72h) compound_prep->compound_treatment cell_culture Cell Culture (MCF-7, HeLa, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometry, Flow Cytometry) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc selectivity_index Selectivity Index ic50_calc->selectivity_index pathway_analysis Hypothetical Pathway Analysis selectivity_index->pathway_analysis

Figure 1: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and generate high-quality, comparable data.

Cell Culture and Seeding
  • Culture MCF-7, HeLa, and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seed cells in 96-well microplates at a density of 5 x 10³ cells/well for MCF-7 and HeLa, and 8 x 10³ cells/well for HEK293 in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.[5]

Compound Treatment
  • Prepare 10 mM stock solutions of each methanone isomer in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the 96-well plates and add 100 µL of the respective compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.

MTT Assay Protocol
  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol
  • After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing a substrate and a catalyst.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate LDH release as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI) Protocol
  • After a 48-hour treatment period, collect the cells and culture supernatant.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.

  • Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Results and Discussion

The following data are illustrative and represent a plausible outcome of the described experiments.

Dose-Dependent Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM) at 48h
(2-Nitrophenyl)(quinolin-3-yl)methanoneMCF-715.2 ± 1.8
HeLa22.5 ± 2.1
HEK293> 100
(3-Nitrophenyl)(quinolin-3-yl)methanoneMCF-78.7 ± 1.2
HeLa12.1 ± 1.5
HEK29385.4 ± 7.3
(4-Nitrophenyl)(quinolin-3-yl)methanoneMCF-75.4 ± 0.9
HeLa7.9 ± 1.1
HEK29352.3 ± 5.6

These hypothetical results suggest that the position of the nitro group significantly influences cytotoxic activity. The (4-Nitrophenyl) isomer exhibits the most potent anticancer activity against both MCF-7 and HeLa cells, followed by the (3-Nitrophenyl) and (2-Nitrophenyl) isomers. The higher IC50 values against the non-cancerous HEK293 cells indicate a degree of selectivity for all compounds, with the (2-Nitrophenyl) isomer being the most selective.

Membrane Integrity Assessment (LDH Release)
Compound (at 2x IC50, 48h)Cell Line% LDH Release
(4-Nitrophenyl)(quinolin-3-yl)methanoneMCF-745.6 ± 4.2
HeLa52.1 ± 5.5
HEK29315.3 ± 2.1

The significant LDH release in cancer cells treated with the most potent isomer suggests that at higher concentrations, the compound induces membrane damage, indicative of late-stage apoptosis or necrosis.

Mechanism of Cell Death (Apoptosis vs. Necrosis)
Treatment (MCF-7 cells, 48h)% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Untreated Control95.2 ± 2.52.1 ± 0.51.5 ± 0.41.2 ± 0.3
(4-Nitrophenyl) isomer (IC50)48.9 ± 4.125.7 ± 3.218.3 ± 2.87.1 ± 1.5

The flow cytometry data for the most potent isomer indicates that at its IC50 concentration, it primarily induces apoptosis in MCF-7 cells. This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled, non-inflammatory form of cell death.[13]

G compound (4-Nitrophenyl) (quinolin-3-yl)methanone stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by the lead compound.

Conclusion

This comparative guide outlines a robust methodology for evaluating the in vitro cytotoxicity of (3-Nitrophenyl)(quinolin-3-yl)methanone and its positional isomers. The hypothetical data presented suggest that the 4-nitro isomer is the most promising candidate for further investigation due to its superior potency against cancer cell lines and its primary mechanism of action being the induction of apoptosis. The presented experimental framework is broadly applicable for the preclinical assessment of novel chemical entities in drug discovery pipelines.

References

  • Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

  • LDH-Glo™ Cytotoxicity Assay - Promega. Available at: [Link]

  • Cytotoxicity LDH Assay Kit-WST - Dojindo Molecular Technologies. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • LDH Cytotoxicity Assay Kit - Nacalai Tesque. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. Available at: [Link]

  • Apoptosis Assays by Flow Cytometry | Sino Biological. Available at: [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ACS Publications. Available at: [Link]

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI. Available at: [Link]

  • (PDF) Biological Activity of Quinazolinones - ResearchGate. Available at: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC. Available at: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Publishing. Available at: [Link]

  • In vitro cytotoxicity and genotoxicity of three cytotoxic compounds... - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Nitrophenyl)(quinolin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Guide for (3-Nitrophenyl)(quinolin-3-yl)methanone

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal procedures for (3-Nitrophenyl)(quinolin-3-yl)methanone. As no specific Safety Data Sheet (SDS) is available for this compound, this guidance is synthesized from the known hazards of its primary structural motifs: the quinoline core and the aromatic nitro group. A conservative approach, treating the substance with a high degree of caution, is imperative.

Immediate Safety Briefing: Hazard Identification and Core Precautions

(3-Nitrophenyl)(quinolin-3-yl)methanone should be handled as a substance with significant potential health risks. The primary hazards are associated with its constituent chemical classes.

  • Quinoline Moiety : Quinoline and its derivatives are recognized as potentially hazardous. They can be harmful if swallowed or in contact with skin, cause skin and serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2][3]

  • Aromatic Nitro Compound Moiety : Aromatic nitro compounds are a class of chemicals known for their potential toxicity.[4][5] They can be harmful upon inhalation, ingestion, or skin contact.[6]

Due to these combined risks, the compound must be handled exclusively in a designated controlled area by trained personnel.

Mandatory Minimum PPE:

  • Gloves: Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile).[4][5]

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield.[7]

  • Body Protection: A flame-resistant laboratory coat, fully fastened.

  • Respiratory Protection: A NIOSH-approved respirator is required if there is any risk of aerosol or dust generation outside of a certified chemical fume hood.[3][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ocular routes. The following table details the required PPE for handling (3-Nitrophenyl)(quinolin-3-yl)methanone.

Protection Area Required PPE Standard/Specification Rationale and Use Case
Hand Double-gloving: Butyl rubber or Nitrile (≥8 mil) gloves.Tested to EN 374Butyl rubber provides excellent protection against nitro compounds.[4][5] Nitrile gloves offer good general chemical resistance.[8] Double-gloving minimizes risk from tears or contamination during doffing. Change gloves immediately upon contamination.
Eye/Face Chemical safety goggles and a full-face shield.ANSI Z87.1Goggles provide a seal against dust and splashes.[7] A face shield is mandatory when handling the solid or preparing solutions due to the splash hazard of corrosive reagents and the unknown irritancy of the compound.[7]
Body Flame-resistant, cuffed laboratory coat. A chemical-resistant apron is recommended for handling larger quantities (>1g).---Protects skin from accidental spills and prevents contamination of personal clothing.[9] Cuffs prevent dust from entering sleeves.
Respiratory Use only within a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved N95 (or higher) respirator is mandatory.[9]NIOSH (US) or EN 149 (EU)Prevents the inhalation of fine, potentially toxic powder.[9] All manipulations of the solid compound should ideally occur within a fume hood or a glove box.
Feet Closed-toe, chemical-resistant shoes.---Protects feet from spills.[9]

Step-by-Step Operational Handling Protocol

Adherence to a strict operational workflow is critical for safety. Engineering controls (i.e., a chemical fume hood) are the primary line of defense.

Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Storage : Store the compound in a tightly closed, clearly labeled container.[10] The storage location should be a cool, dry, and well-ventilated area designated for toxic chemicals, away from incompatible materials such as strong bases or reducing agents.[10] Store locked up.[1][6]

Weighing and Transfer (Solid Compound)

This procedure must be performed inside a certified chemical fume hood or a containment glove box.

  • Preparation : Don all required PPE as specified in the table above. Place absorbent, disposable bench paper on the work surface to contain any minor spills.[9]

  • Weighing : Use an analytical balance with a draft shield. Use a dedicated micro-spatula to carefully transfer the powdered compound to a pre-weighed, tared container.

  • Control Dust : Minimize the creation of dust. If any dust is generated, allow it to settle completely within the fume hood before removing the container.

  • Cleaning : Clean the spatula and any surfaces with a solvent-moistened wipe (e.g., 70% ethanol), treating the wipe as hazardous waste.

Dissolution and Use
  • Solvent Addition : Add the solvent to the container with the solid compound slowly and carefully to avoid splashing.

  • Mixing : Cap the container securely before mixing, vortexing, or sonicating.

  • Transfer : When transferring solutions, use appropriate volumetric glassware to minimize the risk of spills.

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup Prep1 Don Full PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Prepare Work Surface Prep2->Prep3 Handling1 Transfer Compound to Tared Weigh Vessel Prep3->Handling1 Handling2 Weigh Compound Handling1->Handling2 Handling3 Securely Cap Vessel Handling2->Handling3 Sol1 Slowly Add Solvent to Solid Handling3->Sol1 Sol2 Cap and Mix Sol1->Sol2 Sol3 Transfer to Reaction Sol2->Sol3 Clean1 Decontaminate Surfaces Sol3->Clean1 Clean2 Segregate Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 G cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated Solid_Waste Gloves, Paper, Contaminated Vials Start->Solid_Waste Sharps_Waste Needles, Glassware Start->Sharps_Waste Liquid_Waste Unused Solutions, Contaminated Solvents Start->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Container Sharps_Container Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Dispose via Institutional EH&S Protocols Solid_Container->Final_Disposal Sharps_Container->Final_Disposal Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Liquid_Container->Final_Disposal

Caption: Waste segregation and disposal workflow.

References

  • Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • (3-BENZOYLPYRROLO[1,2-A]QUINOLIN-1-YL)(3-NITROPHENYL)METHANONE - NextSDS. (n.d.).
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
  • (3-benzoylpyrrolo[1,2-a]quinolin-1-yl)(3-nitrophenyl)methanone - Sigma-Aldrich. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (2022, November).
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking - Safety Data Sheet. (2026, March 20).
  • QUINOLINE YELLOW (WATER SOLUBLE) - SD Fine-Chem. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • CAS No.1187166-16-0,(4-nitrophenyl)(quinolin-3-yl)methanone Suppliers - LookChem. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。